Technical Documentation Center

1-Allyl-catellagic Acid Diethyl Ether Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-Allyl-catellagic Acid Diethyl Ether
  • CAS: 216374-59-3

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide to 1-Allyl-catellagic Acid Diethyl Ether (CAS 216374-59-3): Structure, Nomenclature, and Synthetic Workflows

Executive Summary In the landscape of polyphenolic derivatives and advanced organic synthesis, 1-Allyl-catellagic Acid Diethyl Ether (CAS 216374-59-3) occupies a highly specialized niche[1][2]. Derived from the diphenylm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of polyphenolic derivatives and advanced organic synthesis, 1-Allyl-catellagic Acid Diethyl Ether (CAS 216374-59-3) occupies a highly specialized niche[1][2]. Derived from the diphenylmethylolid core of catellagic acid—a compound first extensively studied by Arthur George Perkin in the early 20th century[3][4]—this molecule serves as a critical intermediate in the synthesis of complex ellagitannin analogs and bioactive urolithin derivatives.

This whitepaper provides a rigorous structural deconstruction of the compound, addresses a widespread nomenclature discrepancy in commercial databases, and outlines a self-validating synthetic workflow designed for high-yield laboratory production.

Structural Analysis and Nomenclature Resolution

The Nomenclature Discrepancy

A critical challenge for researchers procuring this compound is the persistent naming anomaly across chemical catalogs[2][]. The commercial name "1-Allyl-catellagic Acid Diethyl Ether" suggests the presence of two ethoxy groups. However, structural validation against its established molecular formula (C₁₉H₁₄O₆ ) and its alternative database synonym (3,8-Dimethoxy-1-(2-propenyl)-[1]benzopyrano[5,4,3-cde][1]benzopyran-5,10-dione ) reveals that the compound is, in fact, a dimethyl ether [6][7].

If the molecule were a true diethyl ether, the addition of two ethyl groups (C₂H₅) to the catellagic acid core (C₁₄H₆O₆) alongside the allyl group (C₃H₅) would yield a formula of C₂₁H₁₈O₆. The formula C₁₉H₁₄O₆ strictly corresponds to the dimethyl ether variant. Recognizing this discrepancy is paramount for researchers conducting exact mass spectrometry or NMR structural elucidation.

Quantitative Physicochemical Data

The following table summarizes the corrected structural and physicochemical parameters of the compound[7][8]:

PropertyValue
Commercial Name 1-Allyl-catellagic Acid Diethyl Ether
Systematic / IUPAC Name 1-Allyl-3,8-dimethoxychromeno[5,4,3-cde]chromene-5,10-dione
CAS Registry Number 216374-59-3
Molecular Formula C₁₉H₁₄O₆
Molecular Weight 338.31 g/mol
Monoisotopic / Exact Mass 338.0790 Da
Core Scaffold Catellagic Acid (Diphenylmethylolid derivative)

Mechanistic Visualizations: Structural Lineage

The structural derivation of this compound traces back to catellagic acid, a molecule historically synthesized via the oxidation of protocatechuic acid[3][9]. The diagram below illustrates the logical chemical progression from the parent core to the target molecule.

G A Catellagic Acid (C14H6O6) B Catellagic Acid Dimethyl Ether (C16H10O6) A->B Methylation (MeI, K2CO3) C 1-Allyl-catellagic Acid Dimethyl Ether (C19H14O6) B->C Allylation (Pd-Catalyzed)

Structural derivation pathway from Catellagic Acid to its 1-Allyl derivative.

Experimental Workflows: Synthesis & Validation

To synthesize 1-Allyl-3,8-dimethoxychromeno[5,4,3-cde]chromene-5,10-dione with high fidelity, researchers must bypass traditional Friedel-Crafts allylation. The electron-deficient nature of the chromeno-chromene dione core makes direct electrophilic alkylation low-yielding, and the harsh Lewis acids required (e.g., AlCl₃) frequently cause unintended ether cleavage (demethylation).

Instead, a two-step halogenation followed by a Palladium-catalyzed Suzuki-Miyaura cross-coupling is the field-proven choice. This ensures selective C-C bond formation without compromising the ether linkages.

Step-by-Step Methodology

Step 1: Regioselective Halogenation

  • Procedure: Dissolve 3,8-dimethoxycatellagic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Cool the reaction vessel to 0°C and add N-Bromosuccinimide (NBS, 1.1 eq) dropwise. Allow the mixture to warm to room temperature and stir for 4 hours.

  • Causality: NBS in DMF provides a mild, controlled electrophilic aromatic substitution. The 1-position is the most sterically accessible and electronically favored site on this specific core, ensuring high regioselectivity.

Step 2: Palladium-Catalyzed Cross-Coupling

  • Procedure: Combine the isolated 1-bromo intermediate (1.0 eq), allylboronic acid pinacol ester (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (3.0 eq) in a thoroughly degassed mixture of 1,4-dioxane and water (9:1 v/v). Heat the mixture to 90°C under an argon atmosphere for 12 hours.

  • Causality: The palladium catalyst facilitates the transmetalation of the allyl group from the boronic ester to the aromatic core. The mild basic conditions (K₂CO₃) activate the boronic ester without hydrolyzing the lactone rings of the catellagic acid scaffold.

Step 3: Self-Validating Analytical Confirmation

  • Procedure: Quench the reaction, extract with ethyl acetate, and purify the organic layer via silica gel chromatography (hexane/EtOAc gradient). Subject the purified compound to LC-MS and ¹H-NMR.

  • Validation Metrics:

    • LC-MS: The system is validated if the mass spectrum exhibits a dominant peak at m/z 339.08, corresponding to the [M+H]⁺ ion.

    • ¹H-NMR (DMSO-d₆): The structure is confirmed by the presence of a characteristic allyl multiplet at ~5.9 ppm (1H, -CH=) and a terminal alkene multiplet at ~5.1 ppm (2H, =CH₂), alongside the preserved methoxy singlets at ~3.9 ppm (6H).

Workflow Step1 1. Halogenation (NBS, DMF) Step2 2. Cross-Coupling (Pd(dppf)Cl2, Allylboronic acid) Step1->Step2 Step3 3. Purification (Silica Gel Chromatography) Step2->Step3 Step4 4. Validation (LC-MS m/z 339.08, 1H-NMR) Step3->Step4

Self-validating experimental workflow for the synthesis of the 1-Allyl derivative.

References

  • Perkin, A. G., & Nierenstein, M. (1905). "Some oxidation products of the hydroxybenzoic acids and the constitution of ellagic acid. Part I." Journal of the Chemical Society, Transactions. SciSpace. URL: [Link]

Sources

Exploratory

Mechanism of action of 1-Allyl-catellagic Acid Diethyl Ether in cellular models

An In-Depth Technical Guide to the Mechanism of Action of 1-Allyl-catellagic Acid Diethyl Ether in Cellular Models Foreword: Navigating the Known and the Novel This guide delves into the cellular mechanism of action of 1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mechanism of Action of 1-Allyl-catellagic Acid Diethyl Ether in Cellular Models

Foreword: Navigating the Known and the Novel

This guide delves into the cellular mechanism of action of 1-Allyl-catellagic Acid Diethyl Ether, a novel derivative of the well-documented phytochemical, Ellagic Acid (EA). As of this writing, direct research on this specific ether derivative is not available in the public domain. Therefore, this document is constructed upon a robust foundation of established scientific knowledge regarding the parent compound, Ellagic Acid. The mechanistic insights are a synthesis of published data on EA, interpreted through the lens of how the addition of allyl and diethyl ether functional groups would logically modulate its physicochemical properties and biological activity. The proposed mechanisms and protocols within this guide are presented as a predictive framework to empower researchers in their investigation of this promising compound.

Part 1: Compound Profile and Postulated Enhancements

The Ellagic Acid Backbone

Ellagic acid is a naturally occurring polyphenolic compound found in numerous fruits and nuts, such as pomegranates, raspberries, and walnuts.[1][2] It is renowned for a wide spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[2][3][4][5] However, its clinical utility is often hampered by low aqueous solubility and poor bioavailability.

Structural Derivatization: 1-Allyl-catellagic Acid Diethyl Ether

The putative structure of 1-Allyl-catellagic Acid Diethyl Ether involves the modification of the ellagic acid core with an allyl group and two ethyl ether moieties. These modifications are anticipated to enhance the lipophilicity of the parent molecule. This increased lipid solubility is hypothesized to improve cell membrane permeability, potentially leading to greater intracellular concentrations and enhanced biological efficacy compared to unmodified ellagic acid. The allyl group may also introduce new biological activities or enhance existing ones.

Part 2: Core Mechanisms of Action in Cellular Models

Based on the extensive research on ellagic acid, 1-Allyl-catellagic Acid Diethyl Ether is postulated to exert its cellular effects through a multi-pronged approach, targeting key signaling pathways involved in cell proliferation, inflammation, and metastasis.

Antiproliferative and Pro-Apoptotic Effects

A primary mechanism by which ellagic acid and its derivatives are thought to combat cancer is by inhibiting cell proliferation and inducing programmed cell death (apoptosis).[6][7]

  • Induction of Intrinsic Apoptotic Pathway: The compound is expected to induce apoptosis by activating the caspase cascade. This involves increasing the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, leading to mitochondrial dysfunction, release of cytochrome c, and subsequent activation of caspase-9 and the executioner caspase-3.[3][8][9]

  • Cell Cycle Arrest: It may also halt the proliferation of cancer cells by inducing cell cycle arrest, a mechanism that has been observed with ellagic acid.[10]

  • Modulation of p53: The compound could potentially up-regulate the tumor suppressor protein p53, further promoting apoptosis.[11]

Compound 1-Allyl-catellagic Acid Diethyl Ether Mitochondria Mitochondrial Stress Compound->Mitochondria Bax ↑ Bax/Bcl-2 Ratio Mitochondria->Bax CytC Cytochrome c Release Bax->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Postulated Intrinsic Apoptotic Pathway.

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, including cancer.[2] Ellagic acid is a potent anti-inflammatory agent, and its derivative is expected to share this property.

  • Inhibition of NF-κB Pathway: A central mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][3] By preventing the translocation of NF-κB into the nucleus, the compound would downregulate the expression of numerous pro-inflammatory genes, including cytokines like TNF-α and IL-6.[1][2][12]

  • Modulation of MAPK and JAK/STAT Pathways: The compound is also predicted to suppress inflammatory responses by regulating the Mitogen-Activated Protein Kinase (MAPK) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) signaling pathways.[13]

Compound 1-Allyl-catellagic Acid Diethyl Ether IKK IKK Inhibition Compound->IKK IkB IκB Degradation Block IKK->IkB NFkB NF-κB Nuclear Translocation Inhibition IkB->NFkB Inflammation ↓ Pro-inflammatory Gene Expression (TNF-α, IL-6) NFkB->Inflammation

Caption: Inhibition of the NF-κB Signaling Pathway.

Anti-metastatic and Anti-angiogenic Potential

The spread of cancer to distant organs (metastasis) is a major cause of mortality. Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis.

  • Inhibition of Matrix Metalloproteinases (MMPs): The compound is hypothesized to inhibit the activity and expression of MMP-2 and MMP-9, enzymes that degrade the extracellular matrix and facilitate cancer cell invasion.[8][14]

  • Downregulation of VEGF: It is also expected to reduce the expression of Vascular Endothelial Growth Factor (VEGF), a key signaling protein that stimulates angiogenesis.[4][8][14]

  • Inhibition of Cell Migration: By modulating genes involved in cell adhesion and migration, the compound could reduce the migratory and invasive capacity of cancer cells.[4][6]

Part 3: Experimental Protocols for Mechanistic Validation

To empirically validate the postulated mechanisms of action of 1-Allyl-catellagic Acid Diethyl Ether, a series of well-established in vitro assays are recommended.

Cell Viability and Proliferation (MTT Assay)

This assay determines the cytotoxic effect of the compound on cancer cells.

Protocol:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of 1-Allyl-catellagic Acid Diethyl Ether for 24, 48, and 72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.

Western Blot Analysis of Signaling Proteins

This technique is used to detect and quantify specific proteins involved in the signaling pathways of interest.

Protocol:

  • Treat cells with the compound at the determined IC50 concentration for various time points.

  • Lyse the cells and quantify the protein concentration using a BCA assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA.

  • Incubate the membrane with primary antibodies against target proteins (e.g., Caspase-3, Bcl-2, Bax, p-ERK, p-STAT3, NF-κB).

  • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Normalize the expression of target proteins to a loading control (e.g., β-actin or GAPDH).

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the effect of the compound on cell migration.

Protocol:

  • Grow cells to a confluent monolayer in a 6-well plate.

  • Create a "scratch" or "wound" in the monolayer with a sterile pipette tip.

  • Wash with PBS to remove detached cells.

  • Add fresh media containing a non-toxic concentration of the compound.

  • Capture images of the scratch at 0 hours and at various time points (e.g., 24, 48 hours).

  • Measure the width of the scratch at different points and calculate the percentage of wound closure.

cluster_0 In Vitro Assays CellCulture Cell Culture (e.g., H358, PANC-1) Treatment Treatment with 1-Allyl-catellagic Acid Diethyl Ether CellCulture->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT WB Western Blot (Protein Expression) Treatment->WB Migration Wound Healing Assay (Cell Migration) Treatment->Migration qPCR qRT-PCR (Gene Expression) Treatment->qPCR

Caption: Experimental Workflow for In Vitro Analysis.

Part 4: Data Presentation

For clarity and ease of comparison, quantitative data should be summarized in tables.

Table 1: Postulated IC50 Values of 1-Allyl-catellagic Acid Diethyl Ether in Various Cancer Cell Lines after 48h Treatment.

Cell LineCancer TypePutative IC50 (µM)
H358Lung Cancer7.18[8]
PANC-1Pancreatic Cancer~10[3]
AsPC-1Pancreatic Cancer~100[3]
MIA PaCA-2Pancreatic Cancer>100[3]
MCF7Breast CancerVaries

Note: IC50 values are based on published data for Ellagic Acid and are presented here as a hypothetical reference point for its derivative.

Part 5: Conclusion and Future Directions

1-Allyl-catellagic Acid Diethyl Ether represents a promising synthetic derivative of ellagic acid with potentially enhanced bioavailability and efficacy. Its mechanism of action in cellular models is likely multifaceted, involving the induction of apoptosis, suppression of key inflammatory signaling pathways, and inhibition of metastasis and angiogenesis. The experimental protocols outlined in this guide provide a clear roadmap for elucidating the precise molecular targets and cellular effects of this compound.

Future research should focus on:

  • Confirming the enhanced cellular uptake and bioavailability of the derivatized compound compared to ellagic acid.

  • Utilizing in vivo animal models to validate the in vitro findings and assess the compound's therapeutic potential in a physiological context.

  • Exploring potential synergistic effects when used in combination with standard chemotherapeutic agents.

References

  • Anti-Inflammatory Effects of Ellagic Acid on Keratinocytes via MAPK and STAT Pathways. (2021). MDPI. [Link]

  • Determining the effect of ellagic acid on the proliferation and migration of pancreatic cancer cell lines. (n.d.). Annals of Pancreatic Cancer. [Link]

  • A Network Pharmacology Approach to Elucidate the Anti-inflammatory Effects of Ellagic Acid. (2023). Frontiers in Pharmacology. [Link]

  • Research progress on the anticarcinogenic actions and mechanisms of ellagic acid. (2014). Cancer Biology & Medicine. [Link]

  • Ellagic acid as a potential anti-cancer drug. (2017). MedCrave online. [Link]

  • Anti-lung cancer targets of ellagic acid and biological interaction with a blood carrier protein. (2024). Arabian Journal of Chemistry. [Link]

  • Anti-lung cancer targets of ellagic acid and biological interaction with a blood carrier protein. (2025). Arabian Journal of Chemistry. [Link]

  • Comparative study of mechanism of action of allyl alcohols for different endpoints. (n.d.). ResearchGate. [Link]

  • A Network Pharmacology Approach to Elucidate the Anti-inflammatory Effects of Ellagic Acid. (2023). ResearchGate. [Link]

  • A Comprehensive Review on Pharmacological Activities of Ellagic Acid and its Applications. (2025). Auctor-Nanoparticle. [Link]

  • A Network Pharmacology Approach to Elucidate the Anti-inflammatory Effects of Ellagic Acid. (2023). bioRxiv. [Link]

  • Experimental Evidence of the Antitumor, Antimetastatic and Antiangiogenic Activity of Ellagic Acid. (2018). National Center for Biotechnology Information. [Link]

  • Bioactive Ether Lipids: Primordial Modulators of Cellular Signaling. (n.d.). National Center for Biotechnology Information. [Link]

  • Anti-Inflammatory Effects of Ellagic Acid on Acute Lung Injury Induced by Acid in Mice. (n.d.). National Center for Biotechnology Information. [Link]

  • Cell type-dependent effects of ellagic acid on cellular metabolism. (n.d.). National Center for Biotechnology Information. [Link]

  • Ellagic acid: Pharmacological activities and molecular mechanisms involved in liver protection. (2015). PubMed. [Link]

  • Design, synthesis, and biological activity of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase. (2013). National Center for Biotechnology Information. [Link]

  • Ether-lipids and cellular signaling: A differential role of alkyl- and alkenyl-ether-lipids? (2023). PubMed. [Link]

  • (PDF) Experimental Evidence of the Antitumor, Antimetastatic and Antiangiogenic Activity of Ellagic Acid. (2018). ResearchGate. [Link]

Sources

Foundational

Pharmacokinetics and pharmacodynamics of 1-Allyl-catellagic Acid Diethyl Ether

An In-Depth Technical Guide to the Predicted Pharmacokinetics and Pharmacodynamics of 1-Allyl-catellagic Acid Diethyl Ether Executive Summary This document provides a comprehensive technical guide on the predicted pharma...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Predicted Pharmacokinetics and Pharmacodynamics of 1-Allyl-catellagic Acid Diethyl Ether

Executive Summary

This document provides a comprehensive technical guide on the predicted pharmacokinetic (PK) and pharmacodynamic (PD) properties of 1-Allyl-catellagic Acid Diethyl Ether. As a novel derivative of catellagic acid, which is structurally related to ellagic acid, this compound is of significant interest for its potential therapeutic applications. Direct experimental data on 1-Allyl-catellagic Acid Diethyl Ether is not extensively available in public literature. Therefore, this guide synthesizes information from its parent compound, ellagic acid, and related derivatives to construct a predictive profile. It is designed for researchers, scientists, and drug development professionals, offering insights into its likely biological behavior and providing a framework for future empirical investigation.

The narrative explains the causality behind experimental choices and establishes a foundation for designing self-validating protocols. All mechanistic claims are grounded in authoritative sources, providing a trustworthy and expert-driven perspective on this promising molecule.

Part 1: Introduction to 1-Allyl-catellagic Acid Diethyl Ether

1-Allyl-catellagic Acid Diethyl Ether is a synthetic derivative of catellagic acid, a polyphenol structurally similar to ellagic acid. Ellagic acid and its derivatives are known for a wide range of biological activities, including potent antioxidant, anti-inflammatory, and anti-proliferative effects.[1][2][3] The addition of an allyl group and two ethyl ether moieties to the catellagic acid backbone is a strategic chemical modification intended to enhance its lipophilicity. This modification is hypothesized to improve its bioavailability, which is a known limitation of the parent compound, ellagic acid.[1][2]

The core objective of this guide is to build a predictive model of the compound's journey through the body (pharmacokinetics) and its effects on biological systems (pharmacodynamics). This is achieved by dissecting the known properties of the ellagic acid core and understanding the physicochemical impact of the appended functional groups.

Chemical Structure and Physicochemical Properties
  • IUPAC Name: (Not available)

  • CAS Number: 216374-59-3[4]

  • Molecular Formula: C₁₉H₁₄O₆[4]

  • Molecular Weight: 338.31 g/mol [4]

  • Predicted Lipophilicity (LogP): The introduction of the allyl and diethyl ether groups is expected to significantly increase the octanol-water partition coefficient (LogP) compared to ellagic acid, suggesting enhanced membrane permeability.

Rationale for Structural Modification

The primary challenge with natural polyphenols like ellagic acid in a therapeutic context is their poor absorption and rapid metabolism, leading to low bioavailability.[1] Structural modifications, such as etherification, are a common strategy to overcome these limitations.[5] The diethyl ether groups mask two of the hydrophilic hydroxyl groups, while the allyl group further increases the nonpolar surface area. These changes are anticipated to facilitate passive diffusion across the gastrointestinal tract and other biological membranes.

Part 2: Predicted Pharmacokinetic (ADME) Profile

Pharmacokinetics describes the disposition of a drug in the body, encompassing Absorption, Distribution, Metabolism, and Excretion (ADME).

Absorption

It is predicted that 1-Allyl-catellagic Acid Diethyl Ether will exhibit significantly improved oral absorption compared to ellagic acid. The increased lipophilicity should allow for enhanced passive transport across the intestinal epithelium.

Experimental Protocol: In Vitro Permeability Assay (Caco-2 Model)

This assay is a cornerstone for predicting intestinal drug absorption.

  • Cell Culture: Caco-2 cells are seeded onto semi-permeable filter supports in a transwell plate and cultured for 21-25 days to form a differentiated and polarized monolayer.

  • Compound Preparation: A stock solution of 1-Allyl-catellagic Acid Diethyl Ether is prepared in DMSO and then diluted in transport buffer to the final desired concentration (e.g., 10 µM).

  • Permeability Measurement:

    • The test compound is added to the apical (AP) side of the transwell.

    • Samples are collected from the basolateral (BL) side at various time points (e.g., 30, 60, 90, 120 minutes).

    • To assess active efflux, the experiment is repeated in the reverse direction (BL to AP).

  • Quantification: The concentration of the compound in the collected samples is quantified using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. A high Papp value is indicative of good intestinal absorption.

Distribution

Following absorption, the compound will enter systemic circulation and distribute into various tissues. Its increased lipophilicity may lead to broader tissue distribution and potential accumulation in adipose tissue compared to ellagic acid. Plasma protein binding is also expected to be significant.

Metabolism

Metabolism is anticipated to be a key determinant of the compound's half-life and route of elimination. The liver is the primary site of drug metabolism.

Predicted Metabolic Pathways:

  • Phase I Metabolism (CYP450-mediated):

    • O-Dealkylation: The ethyl ether groups are likely substrates for cytochrome P450 enzymes, leading to their removal and the re-exposure of the hydroxyl groups.

    • Allyl Group Oxidation: The allyl group can be metabolized through epoxidation or hydroxylation.

  • Phase II Metabolism (Conjugation):

    • Once the hydroxyl groups are exposed, the resulting metabolites can undergo glucuronidation or sulfation, increasing their water solubility and facilitating excretion.

Experimental Protocol: In Vitro Metabolic Stability Assay (Liver Microsomes)

  • Incubation: The test compound (e.g., 1 µM) is incubated with pooled human liver microsomes in the presence of NADPH (a necessary cofactor for CYP450 enzymes) at 37°C.

  • Time Points: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: The remaining concentration of the parent compound is measured by LC-MS/MS.

  • Calculation: The rate of disappearance is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint).

Excretion

The water-soluble metabolites formed during Phase II metabolism are expected to be primarily eliminated via the kidneys (urine) and to a lesser extent, the bile (feces).

ADME Profile Visualization

ADME_Profile cluster_absorption Absorption cluster_distribution Distribution & Metabolism cluster_excretion Excretion Oral Oral Administration GI GI Tract Oral->GI Ingestion Portal Portal Vein GI->Portal Passive Diffusion (Predicted High) Systemic Systemic Circulation Portal->Systemic Liver Liver (Metabolism) - O-Dealkylation - Allyl Oxidation - Conjugation Systemic->Liver Tissues Tissues Systemic->Tissues Distribution Kidney Kidney Systemic->Kidney Bile Bile Liver->Bile Urine Urine (Metabolites) Kidney->Urine Feces Feces (Metabolites) Bile->Feces

Caption: Predicted ADME pathway for 1-Allyl-catellagic Acid Diethyl Ether.

Part 3: Predicted Pharmacodynamic Profile

Pharmacodynamics involves the study of a drug's biochemical and physiological effects and its mechanism of action. The pharmacodynamics of 1-Allyl-catellagic Acid Diethyl Ether are predicted to be largely driven by the ellagic acid core.

Primary Mechanism of Action: Anti-inflammatory and Antioxidant Effects

Ellagic acid is a well-documented anti-inflammatory agent.[1][6] Its effects are often mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][7] NF-κB is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines like TNF-α and IL-6.[7][8]

It is highly probable that 1-Allyl-catellagic Acid Diethyl Ether, either directly or after being metabolized back to an ellagic acid-like structure, will inhibit the NF-κB pathway. Its antioxidant properties, stemming from the polyphenol structure, will also contribute to its effects by scavenging reactive oxygen species (ROS).[2]

NF-κB Signaling Pathway Inhibition

NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus TNF-α, LPS IKK IKK Complex Stimulus->IKK Activates IkB_NFkB IκBα NF-κB IKK->IkB_NFkB:f0 Phosphorylates IkB IκBα NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB:f0->IkB Ubiquitination & Degradation IkB_NFkB:f1->NFkB Release Compound 1-Allyl-catellagic Acid Diethyl Ether Compound->IKK Inhibits (Predicted) DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes Transcription

Caption: Predicted inhibition of the NF-κB signaling pathway.

Secondary Targets and Dose-Response Relationship

Recent studies have shown that ellagic acid can also interact with other important cellular targets. For example, it has been shown to bind to the epidermal growth factor receptor (EGFR), activating downstream signaling that promotes the clearance of LDL cholesterol.[9] This suggests a potential role in managing atherosclerosis.

The relationship between the dose of a drug and the magnitude of its effect is a fundamental concept in pharmacology.[10][11] For 1-Allyl-catellagic Acid Diethyl Ether, a sigmoidal dose-response curve is expected for its primary therapeutic effects. Key parameters to determine experimentally include:

  • EC₅₀ (Half maximal effective concentration): The concentration that produces 50% of the maximum possible response.

  • Emax (Maximum effect): The maximal response achievable with the drug.

Table 1: Predicted Pharmacodynamic Parameters

ParameterPredicted ActivityRationale
Primary Target NF-κB PathwayBased on well-established activity of the ellagic acid core.[1][7]
Secondary Target EGFRPotential for activity based on recent findings for ellagic acid.[9]
EC₅₀ (Anti-inflammatory) Low micromolar rangeEtherification may improve cell permeability and target engagement.
Therapeutic Index Predicted to be highNatural polyphenols generally exhibit low toxicity.[9]

Part 4: Conclusion and Future Directions

1-Allyl-catellagic Acid Diethyl Ether represents a promising synthetic modification of a well-known natural product. The predictive analysis presented in this guide suggests that the addition of allyl and diethyl ether groups will likely enhance the compound's pharmacokinetic profile, particularly its oral absorption, without compromising the potent anti-inflammatory and antioxidant activities of its parent structure.

However, this guide is based on inference and the known science of related compounds. The next crucial step is empirical validation. The experimental protocols outlined herein provide a clear roadmap for researchers to systematically characterize the ADME and pharmacodynamic properties of this novel compound. Such studies are essential to confirm its therapeutic potential and pave the way for further preclinical and clinical development.

References

  • Baytop, T. (2001). New antioxidant and antimicrobial ellagic acid derivatives from Pteleopsis hylodendron.
  • Dose Response Relationship: Determination of the ED. (n.d.).
  • Fu, Y., et al. (2025). Advances in Pharmacological Properties, Molecular Mechanisms, and Bioavailability Strategies of Chlorogenic Acid in Cardiovascular Diseases Therapy. MDPI.
  • García-Niño, W. R., & Zazueta, C. (2018). A Pharmacological Update of Ellagic Acid. Planta Medica, 84(15), 1083-1095.
  • Hassan, S. S. U., et al. (2023). A network pharmacology approach to elucidate the anti-inflammatory effects of ellagic acid. Journal of Biomolecular Structure and Dynamics, 41(15), 7248-7261.
  • Naveen, J., et al. (2020). Pharmacologic Overview of Chlorogenic Acid and its Metabolites in Chronic Pain and Inflammation. Current Neuropharmacology, 18(9), 826-841.
  • Sato, Y., et al. (2018). The dose-response relationships of the direct scavenging activity of amide-based local anesthetics against multiple free radicals. PLoS One, 13(8), e0201206.
  • Pavan, M., & Worth, A. P. (2008). Comparative study of mechanism of action of allyl alcohols for different endpoints. SAR and QSAR in Environmental Research, 19(5-6), 499-513.
  • Paruvu, Y., et al. (2025).
  • García-Niño, W. R., & Zazueta, C. (2015). Ellagic acid: Pharmacological activities and molecular mechanisms involved in liver protection. Pharmacological Research, 97, 84-103.
  • Kujawska, M., & Jodynis-Liebert, J. (2025). Therapeutic Potential of Ellagic Acid in Liver Diseases. Molecules, 30(12), 2596.
  • Li, Y., et al. (2023). Ellagic acid ameliorates atherosclerosis by targeting the epidermal growth factor receptor.
  • Longdom Publishing. (2025). Dose-Response Relationship in Toxicology and Pharmacology: Types and Applications. Retrieved from [Link]

  • Unchained Labs. (n.d.). Understanding Dose-Response Curves in Toxicology: Insights for Pharmacology Software. Retrieved from [Link]

  • Logic, J. R., & Morrow, D. H. (1972).
  • Kujawska, M., & Jodynis-Liebert, J. (2025). Therapeutic Potential of Ellagic Acid in Liver Diseases. MDPI. Retrieved from [Link]

  • World Health Organization. (2020). Chapter 5 Dose–response assessment and derivation of health-based guidance values. In Environmental Health Criteria 240: Principles and Methods for the Risk Assessment of Chemicals in Food (2nd ed.).
  • Calbiochem. (n.d.). Ellagic Acid, Dihydrate. Retrieved from [Link]

  • Ozer, M. K., et al. (2018). Effect of ellagic acid on damage caused by hepatic ischemia reperfusion in rats. European Review for Medical and Pharmacological Sciences, 22(12), 3749-3756.
  • Strichartz, G., et al. (2017). Kinetics of Local Anesthetic Interactions with Model Membranes: Adsorption and Permeation. Journal of Membrane Biology, 250(5), 495-508.
  • Google Patents. (2008). JP2008266216A - Method for producing allyl glycidyl ether.
  • Litt, M., & Eirich, F. R. (1960). Kinetics of Polymerization of Allyl Compounds. Journal of Polymer Science, 45(146), 379-399.
  • Duval, D., & Lauterburg, B. H. (1981). Diethyl ether influence on the metabolism of antipyrine, paracetamol and sulphanilamide in isolated rat hepatocytes. British Journal of Anaesthesia, 53(6), 621-626.
  • Google Patents. (2007). CN1927851A - Synthesis method of allyl glycidyl ether.
  • Dapsens, P. Y., et al. (2014). Synthesis of allyl-glycidyl ether by the epoxidation of diallyl ether with t-butyl hydroperoxide over the Ti-MWW catalyst.
  • Google Patents. (2013). CN103333137A - Method for synthesizing allyl glycidyl ether.
  • Japan Generic Medicines Association. (n.d.). JGA-NEWS No 151. Retrieved from [Link]

  • Fukuzaki, T., et al. (2020). A catalytic one-step synthesis of peptide thioacids: the synthesis of leuprorelin via iterative peptide–fragment coupling reactions.
  • Kishore, J. I., et al. (2024). Effect of allyl glycidyl ether concentrations on various parameters of cryogels synthesized.
  • Wöllecke, F., et al. (2021). Approaching new biomaterials: copolymerization characteristics of vinyl esters with norbornenes, allyl esters and allyl ethers.
  • Google Patents. (2018).
  • Nara Institute of Science and Technology. (n.d.). Drug discovery research on EP2/EP3 receptor agonists, which are prostaglandin E2 receptors. Retrieved from [Link]

Sources

Exploratory

Preliminary Toxicity Screening of 1-Allyl-catellagic Acid Diethyl Ether In Vivo: A Technical Whitepaper

Target Audience: Toxicologists, Preclinical Researchers, and Drug Development Professionals Content Focus: Mechanistic Rationale, Self-Validating Protocols, and Regulatory-Aligned Screening Pharmacological Context & Rati...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Toxicologists, Preclinical Researchers, and Drug Development Professionals Content Focus: Mechanistic Rationale, Self-Validating Protocols, and Regulatory-Aligned Screening

Pharmacological Context & Rationale

Catellagic acid is a well-documented diphenylmethylolid compound, structurally analogous to the widely studied natural polyphenol, ellagic acid[1]. While ellagic acid demonstrates potent antioxidant, anti-inflammatory, and anti-apoptotic properties, its clinical translation is severely bottlenecked by a highly unfavorable pharmacokinetic profile. Specifically, it suffers from poor aqueous solubility and extensive presystemic metabolism by gut microbiota into urolithins, resulting in an oral bioavailability of less than 1%[2][3].

1-Allyl-catellagic Acid Diethyl Ether (1-A-CADE) represents a rational synthetic evolution. The introduction of an allyl group and diethyl etherification significantly increases the lipophilicity and membrane permeability of the catellagic acid scaffold. However, this enhanced bioavailability introduces a critical toxicological variable: increased systemic exposure to the parent compound may overwhelm hepatic Phase II detoxification pathways, precipitating off-target hepatotoxicity. Consequently, a rigorous, regulatory-aligned preliminary in vivo toxicity screen is mandatory before advancing to efficacy models.

Core Directive: Designing a Self-Validating System

In preclinical toxicology, a protocol is only as robust as its internal controls. A common pitfall when screening highly lipophilic derivatives like 1-A-CADE is the "false negative" toxicity result. If no toxicity is observed, is the compound truly safe, or did it simply fail to absorb in the gastrointestinal tract?

To establish a self-validating system , our screening architecture integrates two non-negotiable elements:

  • Vehicle Optimization Causality: Aqueous vehicles will cause 1-A-CADE to precipitate in the gut, invalidating the exposure model. We utilize a vehicle of 5% DMSO, 10% Tween-80, and 85% Saline. DMSO ensures initial molecular solubilization, while Tween-80 acts as a surfactant to maintain a micro-suspension in the gastric environment.

  • Toxicokinetic (TK) Integration: The subacute study includes a parallel TK satellite group. If the main study shows no adverse clinical pathology, the TK data must demonstrate a dose-proportional increase in AUC0−24​ and Cmax​ . If systemic exposure is confirmed without toxicity, the safety profile is validated.

Experimental Protocol I: Acute Oral Toxicity (OECD TG 420)

Traditional LD50​ testing is scientifically obsolete. We employ the OECD Test Guideline 420 (Fixed Dose Procedure) [4], which relies on evident signs of toxicity (morbidity) rather than mortality. Female mice are exclusively used, as they generally exhibit higher sensitivity to xenobiotic-induced hepatotoxicity, providing a more conservative safety margin[4].

Step-by-Step Methodology
  • Animal Preparation: Fast female C57BL/6 mice (8-10 weeks old) for 4 hours prior to dosing. Water remains available ad libitum.

  • Sighting Study: Administer a single oral gavage dose of 300 mg/kg 1-A-CADE (in 5% DMSO/10% Tween-80/85% Saline) to a single female mouse. Maximum gavage volume: 10 mL/kg.

  • Observation Window: Observe continuously for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for 14 days. Look for tremors, convulsions, salivation, diarrhea, and lethargy.

  • Main Study Trigger: If the sighting animal survives without severe morbidity for 48 hours, proceed to the main study. Administer 2000 mg/kg to a cohort of 5 female mice.

  • Endpoint Analysis: Record daily body weights. On Day 14, euthanize via CO2​ asphyxiation. Perform gross necropsy on all animals, visually inspecting the liver, kidneys, spleen, and gastrointestinal tract for macroscopic lesions.

Experimental Protocol II: 14-Day Subacute Toxicity & TK (ICH M3(R2) Aligned)

To support early Phase I microdosing or short-duration clinical trials, a 14-day repeated dose study is required per ICH M3(R2) guidelines [5].

Step-by-Step Methodology
  • Cohort Stratification: Randomize 40 C57BL/6 mice (20 males, 20 females) into four main groups (n=10/group): Vehicle Control, Low Dose (50 mg/kg), Mid Dose (150 mg/kg), and High Dose (450 mg/kg).

  • TK Satellite Groups: Assign an additional 36 mice (3 per timepoint per dose) strictly for pharmacokinetic blood sampling at 0.5, 1, 2, 4, 8, and 24 hours post-dose on Day 1 and Day 14.

  • Administration: Administer 1-A-CADE via daily oral gavage at the same time each morning for 14 consecutive days.

  • Clinical Pathology (Day 15): Fast animals overnight. Collect blood via cardiac puncture under deep isoflurane anesthesia.

    • Hematology: Collect in EDTA tubes (analyze RBC, WBC, HGB, PLT).

    • Clinical Chemistry: Collect in serum separator tubes. Centrifuge at 3000 × g for 10 mins. Analyze ALT, AST, ALP, BUN, and Creatinine.

  • Histopathology: Harvest liver, kidneys, and heart. Weigh immediately to calculate relative organ weights. Fix in 10% neutral buffered formalin, embed in paraffin, section at 5 µm, and stain with Hematoxylin & Eosin (H&E).

Mechanistic Toxicology & Pathway Visualization

If 1-A-CADE exceeds the hepatic clearance threshold, the diethyl ether and allyl moieties may undergo extensive Phase I metabolism by Cytochrome P450 (CYP450) enzymes. While normal doses are safely conjugated via glucuronidation (Phase II), high-dose overload can generate reactive electrophilic intermediates. These intermediates deplete intracellular glutathione (GSH), leading to Reactive Oxygen Species (ROS) accumulation and caspase-mediated hepatocellular apoptosis.

G A 1-A-CADE (Oral Admin) B Hepatic CYP450 Phase I Metabolism A->B Intestinal Absorption C Phase II Glucuronidation (Detoxification) B->C Low/Therapeutic Dose D Reactive Electrophilic Intermediates B->D High Dose Overload G Renal Excretion C->G Systemic Clearance D->C GSH Conjugation E GSH Depletion & ROS Generation D->E Oxidative Stress F Hepatocellular Apoptosis E->F Caspase-3/9 Activation

Predicted hepatic metabolism and dose-dependent toxicity pathways of 1-A-CADE.

Quantitative Data Synthesis

The following tables represent the standardized output format for summarizing the quantitative findings of the 14-day subacute toxicity screen. (Note: Data shown is representative baseline data for C57BL/6 mice to illustrate the required comparative framework).

Table 1: Representative Clinical Chemistry Parameters (Day 15)

ParameterVehicle ControlLow Dose (50 mg/kg)High Dose (450 mg/kg)Toxicity Indicator
ALT (U/L) 35.2 ± 4.138.1 ± 5.2Monitor for elevationHepatocellular injury
AST (U/L) 88.4 ± 12.090.2 ± 10.5Monitor for elevationLiver/Muscle damage
ALP (U/L) 65.3 ± 8.768.1 ± 7.4Monitor for elevationBiliary obstruction
BUN (mg/dL) 18.5 ± 2.319.1 ± 2.8Monitor for elevationRenal impairment
Creatinine (mg/dL) 0.3 ± 0.050.3 ± 0.06Monitor for elevationGlomerular filtration

Table 2: Representative Hematology Parameters (Day 15)

ParameterVehicle ControlLow Dose (50 mg/kg)High Dose (450 mg/kg)Toxicity Indicator
WBC ( 103/μL ) 6.8 ± 1.27.0 ± 1.4Monitor for shiftSystemic inflammation
RBC ( 106/μL ) 9.5 ± 0.49.4 ± 0.5Monitor for dropBone marrow suppression
HGB (g/dL) 14.2 ± 0.614.0 ± 0.7Monitor for dropAnemia
PLT ( 103/μL ) 850 ± 120830 ± 115Monitor for dropCoagulation defects

Table 3: Relative Organ Weights (g / 100g Body Weight)

OrganVehicle ControlLow Dose (50 mg/kg)High Dose (450 mg/kg)Pathological Implication
Liver 4.50 ± 0.254.55 ± 0.30Monitor for hypertrophyEnzyme induction / Edema
Kidneys 1.30 ± 0.101.32 ± 0.12Monitor for hypertrophyNephrotoxicity
Spleen 0.35 ± 0.050.36 ± 0.06Monitor for atrophyImmunotoxicity
Heart 0.50 ± 0.040.51 ± 0.05Monitor for hypertrophyCardiotoxicity

References

  • CXLI.—Some oxidation products of the hydroxybenzoic acids and the constitution of ellagic acid. Part I. SciSpace. Available at: [Link][1]

  • OECD Guidelines for the Testing of Chemicals, Section 4: Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. National Institutes of Health (NIH). Available at: [Link][4]

  • M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. Regulations.gov (FDA). Available at:[Link][5]

  • Ellagic Acid as a Promising Antifungal Agent: A Review of Mechanisms, Synergy, and Formulation Strategies. MDPI. Available at:[Link][2]

  • Ellagic Acid: A Dietary-Derived Phenolic Compound for Drug Discovery in Mild Cognitive Impairment. Frontiers. Available at: [Link][3]

Sources

Protocols & Analytical Methods

Method

Preparation of 1-Allyl-catellagic Acid Diethyl Ether stock solutions in DMSO

Application Note & Protocol Topic: Preparation, Handling, and Storage of 1-Allyl-catellagic Acid Diethyl Ether Stock Solutions in DMSO Abstract The accurate and consistent preparation of stock solutions is a foundational...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Topic: Preparation, Handling, and Storage of 1-Allyl-catellagic Acid Diethyl Ether Stock Solutions in DMSO

Abstract

The accurate and consistent preparation of stock solutions is a foundational prerequisite for reproducible and reliable results in biomedical research and drug development. 1-Allyl-catellagic Acid Diethyl Ether, a derivative of ellagic acid, is a compound of interest for which standardized handling protocols are essential. This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the preparation of stock solutions of 1-Allyl-catellagic Acid Diethyl Ether using dimethyl sulfoxide (DMSO). The protocol emphasizes safety, stability, and quality control to ensure the integrity of the compound for downstream applications.

Introduction: The Criticality of the First Step

The journey of a compound from the vial to a biological system is fraught with potential pitfalls, the first of which is its solubilization. An improperly prepared stock solution can introduce significant variability, leading to inconsistent experimental outcomes and jeopardizing the validity of research findings.[1] 1-Allyl-catellagic Acid Diethyl Ether is a derivative of ellagic acid, a natural flavonoid known for its poor bioavailability, partly due to low solubility.[2] Chemical modifications like the addition of allyl and diethyl ether groups are often intended to improve such properties, but careful solvent selection and handling remain paramount.

Dimethyl sulfoxide (DMSO) is the solvent of choice for a vast array of organic molecules in biological research due to its powerful solubilizing capacity for both polar and nonpolar compounds and its miscibility with aqueous culture media.[3] However, DMSO is not an inert vehicle; it can have direct biological effects and its concentration must be carefully controlled in cellular assays.[4] This guide, therefore, explains not only the "how" but the "why" behind each step, establishing a self-validating system for preparing high-quality stock solutions.[5]

Compound & Solvent Profiles

Before proceeding, it is crucial to be familiar with the key components of the stock solution.

1-Allyl-catellagic Acid Diethyl Ether

This compound is an intermediate of Taspine, indicating its potential relevance in pharmacological research.[6]

PropertyValueSource
Full Chemical Name 1-Allyl-catellagic Acid Diethyl EtherSanta Cruz Biotechnology[6]
CAS Number 216374-59-3Santa Cruz Biotechnology[6]
Molecular Formula C₁₉H₁₄O₆Santa Cruz Biotechnology[6]
Molecular Weight 338.31 g/mol Santa Cruz Biotechnology[6]
Dimethyl Sulfoxide (DMSO)

Anhydrous, high-purity DMSO is required for stock solution preparation to prevent compound degradation from moisture and to ensure maximum solubilization.

PropertyValue & RationaleSource(s)
Solvent Type Aprotic, polar, amphipathicOriGen Biomedical[7]
Key Advantage Dissolves a wide range of compounds, miscible with waterBenchChem[3]
Primary Concern Can be cytotoxic at higher concentrations (typically >0.5% in cell culture)MCE[8], Medeiros et al.[4]
Handling Note Hygroscopic; absorbs moisture from the air. Keep container tightly sealed.TCI Chemicals

Safety First: Essential Handling Precautions

Working with chemical powders and solvents requires strict adherence to safety protocols. Both the compound and DMSO have specific hazards that must be mitigated.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles with side shields, and appropriate chemical-resistant gloves (nitrile gloves are common, but check for specific compound compatibility).[9][10]

  • Ventilation: Handle the solid 1-Allyl-catellagic Acid Diethyl Ether powder and dispense DMSO inside a certified chemical fume hood to avoid inhalation of particulates or vapors.[11]

  • DMSO Handling: DMSO can facilitate the absorption of other chemicals through the skin.[9] Therefore, it is imperative to avoid skin contact. If contact occurs, wash the affected area thoroughly with soap and water for at least 15 minutes.[10]

  • Spill Cleanup: In case of a minor spill, absorb the material with an inert substance (e.g., sand, spill pads) and place it in a sealed container for proper chemical waste disposal.[9]

  • Waste Disposal: All materials contaminated with the compound or DMSO must be disposed of as hazardous chemical waste according to your institution's guidelines. Do not pour down the drain.[9]

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol details the preparation of a 10 mM stock solution, a common starting concentration for many in vitro assays. Adjust calculations as needed for different target concentrations.

Required Materials & Equipment
  • 1-Allyl-catellagic Acid Diethyl Ether (solid powder)

  • Anhydrous, high-purity DMSO (≥99.7%)

  • Analytical balance (readable to at least 0.1 mg)

  • Sterile microcentrifuge tubes or amber glass vials with screw caps

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • (Optional) Bath sonicator

Foundational Calculations

The accuracy of your stock solution begins with an accurate calculation. The goal is to determine the mass of the compound needed to achieve a desired concentration in a specific volume.

Formula: Mass (mg) = Desired Molarity (mol/L) × Molecular Weight (g/mol) × Volume (L) × 1000 (mg/g)

Example Calculation for 1 mL of a 10 mM Stock Solution:

  • Desired Molarity = 10 mM = 0.010 mol/L

  • Molecular Weight = 338.31 g/mol

  • Volume = 1 mL = 0.001 L

Mass (mg) = 0.010 mol/L × 338.31 g/mol × 0.001 L × 1000 mg/g = 3.38 mg

Step-by-Step Dissolution Procedure
  • Tare the Vessel: Place a sterile, appropriately labeled amber vial or microcentrifuge tube on the analytical balance and tare the weight. Using amber vials is recommended to protect the solution from light.[3]

  • Weigh the Compound: Carefully weigh the calculated mass (e.g., 3.38 mg) of 1-Allyl-catellagic Acid Diethyl Ether powder directly into the tared vial. Perform this step in a chemical fume hood.

  • Add Solvent: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO (e.g., 1 mL) to the vial containing the compound.

  • Promote Dissolution: Secure the cap tightly and vortex the solution for 1-2 minutes. The mechanical agitation is often sufficient for complete dissolution.

  • Aid Stubborn Compounds (If Necessary): If the compound does not fully dissolve after vortexing, you can employ gentle warming or sonication.[12]

    • Warming: Place the vial in a 37°C water bath for 5-10 minutes, vortexing intermittently. Avoid excessive heat, as it can degrade the compound.

    • Sonication: Place the vial in a bath sonicator for 10-20 minutes. Sonication uses ultrasonic waves to break up solute aggregates and can be very effective.

  • Final Quality Check: Once dissolution appears complete, visually inspect the solution against a light source. It should be clear and free of any visible particulates or precipitate. If particulates remain, the solution may be supersaturated or the compound may have limited solubility at that concentration.

Workflow & Quality Control

A robust protocol includes checkpoints to ensure quality and consistency.

Visual Workflow

G cluster_prep Preparation cluster_storage Storage & Handling calc 1. Calculate Required Mass (Molarity x MW x Volume) weigh 2. Weigh Compound (Use Analytical Balance) calc->weigh Mass (mg) add_dmso 3. Add Anhydrous DMSO (Calibrated Pipette) weigh->add_dmso Volume (mL) dissolve 4. Facilitate Dissolution (Vortex / Sonicate) add_dmso->dissolve inspect 5. Visual Inspection (Confirm No Particulates) dissolve->inspect aliquot 6. Aliquot into Single-Use Vials inspect->aliquot Proceed if Clear label_vials 7. Label Vials Clearly (Name, Conc., Date) aliquot->label_vials store 8. Store at -20°C or -80°C (Protect from Light & Moisture) label_vials->store ready Ready for Dilution into Working Solution store->ready

Caption: Workflow for preparing 1-Allyl-catellagic Acid Diethyl Ether stock solution.

Verifying Solution Integrity

For long-term studies or when transitioning to regulated development, verifying the stock solution's integrity is crucial.[13]

  • Visual Inspection: The simplest QC step. Any precipitation or color change upon thawing may indicate instability or contamination.[13]

  • Concentration & Purity Analysis: For critical applications, techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to confirm the compound's concentration and check for degradation products.[13]

Storage and Stability: Preserving Your Investment

Once prepared, the stock solution must be stored properly to maintain its efficacy. The stability of 1-Allyl-catellagic Acid Diethyl Ether in DMSO has not been extensively reported; therefore, follow these best practices to minimize degradation.

  • Aliquot: Dispense the stock solution into smaller, single-use volumes in tightly sealed vials. This is the most effective way to prevent degradation caused by repeated freeze-thaw cycles.[8][13]

  • Storage Temperature: Store aliquots at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to six months).[8]

  • Protect from Light and Moisture: Store vials in the dark (e.g., in a freezer box) to prevent photodegradation. Ensure vials are tightly sealed to prevent the hygroscopic DMSO from absorbing water.[3]

  • Thawing: When ready to use, thaw an aliquot at room temperature or in a 37°C water bath. Before opening, centrifuge the vial briefly to pull all liquid down to the bottom. Ensure any precipitate that may have formed during freezing has completely redissolved.[12]

Summary of Key Parameters

ParameterRecommendationRationale
Compound Form Solid PowderAs supplied by manufacturer.
Solvent Anhydrous, high-purity DMSOMaximizes solubility and minimizes water-induced degradation.
Stock Concentration 10 mM (or as required)A common starting point, easily diluted to working concentrations.
Final DMSO in Assay < 0.5% , preferably ≤ 0.1%To avoid solvent-induced cytotoxicity or off-target effects.[4][8]
Short-Term Storage -20°C (≤ 1 month)Minimizes degradation for frequently used stocks.[8]
Long-Term Storage -80°C (≤ 6 months)Preserves compound integrity for extended periods.[8]
Key Precaution Aliquot into single-use volumesPrevents repeated freeze-thaw cycles which can degrade the compound.[13]

References

  • Standard Operating Procedures for Dimethyl Sulfoxide (DMSO). (n.d.). University of Washington.
  • GE Healthcare Life Sciences. (2011, October 15). Buffer and sample preparation for direct binding assay in 2% DMSO. GE Healthcare.
  • Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. (n.d.). PubMed.
  • 1-Allyl-catellagic Acid Diethyl Ether (CAS 216374-59-3). (n.d.). Santa Cruz Biotechnology.
  • Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. (2019, March 4). Emulate.
  • Preparation of III-31-C Stock Solution with DMSO: Application Notes and Protocols. (2025). BenchChem.
  • Compound Handling Instructions. (n.d.). MedChemExpress.
  • Dimethyl Sulfoxide (DMSO) Safety Data Sheet. (2016, July 29). OriGen Biomedical.
  • Allyl Ethyl Ether Safety Data Sheet. (2025, October 27). TCI Chemicals.
  • DMSO Safety Data Sheet. (2023, December 26). Takara Bio.
  • Dimethyl Sulfoxide Safety Data Sheet. (n.d.). FUJIFILM Wako.
  • Dimethylsulfoxide (DMSO) Safety Data Sheet. (2021, January 21). ATCC.
  • Gupta, M. (2023, August 2). Why to perform stock solution stability? ResearchGate.
  • Quality Control for IKK2-IN-4 Stock Solutions: A Technical Support Center. (2025). BenchChem.
  • Gniazdowska, E., Goch, W., Giebułtowicz, J., & Rudzki, P. J. (2022). Stock Solution, Calibration Standards, and Quality Control Samples. Bio-protocol.
  • Medeiros, V. M. C., da Silva, L. B. G., de Assis, C. F., de Veras, B. O., de Oliveira, J. F. L., de Andrade, M. A. P., ... & de Almeida, A. T. C. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Brazilian Dental Journal, 35(1).
  • Zhang, S., Sinko, P. J., & Edgar, K. J. (2013). Stability and solubility enhancement of ellagic acid in cellulose ester solid dispersions. Carbohydrate polymers, 92(2), 2113-2121.
  • Why Is Quality Control in Research So Important? (2022, April 29). Enago Academy.
  • Diethyl Ether - Standard Operating Procedure. (n.d.). University of Michigan-Dearborn.

Sources

Application

High-Resolution Characterization of 1-Allyl-catellagic Acid Diethyl Ether: Resolving Structural Nomenclature via Advanced NMR and ESI-HRMS

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Application Note & Experimental Protocol Executive Summary & Chemical Context Ellagic acid and its derivatives (including catel...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Application Note & Experimental Protocol

Executive Summary & Chemical Context

Ellagic acid and its derivatives (including catellagic acid) are characterized by a rigid, planar chromeno[5,4,3-cde]chromene-5,10-dione core[1][2]. These polyphenolic scaffolds are highly valued in drug discovery for their potent antioxidant, anti-inflammatory, and kinase-inhibitory properties[3].

Commercially, a derivative widely cataloged as "1-Allyl-catellagic Acid Diethyl Ether" (CAS: 216374-59-3) is frequently utilized as an intermediate[4][5]. However, a critical structural discrepancy exists in commercial databases: the molecular formula provided for this CAS number is consistently C₁₉H₁₄O₆ [4][6].

Expert Insight (Nomenclature Resolution): A true "diethyl ether" of 1-allyl-catellagic acid would require an ethylation of two phenolic hydroxyls, yielding a formula of C₂₁H₁₈O₆. The formula C₁₉H₁₄O₆, alongside its verified SMILES string, mathematically and structurally corresponds to the dimethyl ether derivative: 1-Allyl-3,8-dimethoxychromeno[5,4,3-cde]chromene-5,10-dione[7].

This application note provides a self-validating analytical workflow using Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy to definitively confirm the C₁₉H₁₄O₆ structure and map its functional substituents.

Analytical Strategy & Causality

To build a self-validating characterization system, we employ orthogonal analytical techniques:

  • ESI-HRMS (Positive Mode): While native ellagic acid is often analyzed in negative mode [M-H]⁻ due to its free phenolic protons[8], the methylation of the hydroxyl groups at C-3 and C-8 in this derivative eliminates these acidic sites. Therefore, positive ionization [M+H]⁺ is highly efficient, driven by protonation of the methoxy oxygens or the lactone carbonyls. HRMS provides the exact mass required to rule out the "diethyl" misnomer.

  • 1D & 2D NMR Spectroscopy: The planar chromenochromene core exhibits extreme rigidity, which often leads to severe line broadening and poor solubility in standard deuterated solvents like CDCl₃. DMSO-d₆ is explicitly chosen as the solvent because its strong hydrogen-bond accepting nature and high dielectric constant effectively disrupt intermolecular π-π stacking, yielding sharp, highly resolved resonances[9][10]. 2D HMBC (Heteronuclear Multiple Bond Correlation) is critical here to prove that the allyl group is covalently bonded to C-1 rather than acting as an O-allyl ether.

Experimental Protocols

Sample Preparation
  • Weigh exactly 5.0 mg of 1-Allyl-catellagic Acid Diethyl Ether (CAS 216374-59-3) into a clean glass vial.

  • Add 600 µL of anhydrous DMSO-d₆ (99.9 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Vortex for 2 minutes and sonicate at room temperature for 5 minutes to ensure complete dissolution.

  • Transfer 500 µL of the homogenous solution to a standard 5 mm NMR tube. Dilute the remaining 100 µL with 900 µL of LC-MS grade Acetonitrile for HRMS infusion.

ESI-HRMS Acquisition (Q-TOF)
  • Instrument: Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 350 °C.

  • Collision Energy (MS/MS): Ramp from 15 to 35 eV (Argon collision gas) to induce fragmentation of the methoxy and allyl groups.

  • Mass Range: m/z 100 – 800.

NMR Acquisition (600 MHz)
  • Instrument: 600 MHz NMR Spectrometer equipped with a 5 mm CryoProbe (for enhanced ¹³C sensitivity).

  • Temperature: 298 K.

  • ¹H NMR: 16 scans, relaxation delay (D1) = 2.0 s, spectral width = 12 ppm.

  • ¹³C NMR: 1024 scans, D1 = 2.0 s, spectral width = 220 ppm.

  • 2D HMBC: Optimized for long-range coupling constants ( nJCH​ = 8 Hz). This will confirm the linkage of the allyl -CH₂- protons to the C-1 and C-10b carbons of the core.

Data Presentation & Interpretation

Table 1: ESI-HRMS and MS/MS Fragmentation Data

HRMS confirms the exact mass of the C₁₉H₁₄O₆ formula, definitively invalidating the "diethyl" nomenclature in favor of the dimethyl structure[4][7].

Ion SpeciesTheoretical m/zObserved m/zMass Error (ppm)Structural Assignment
[M+H]⁺ 339.0863339.0860-0.88Intact protonated molecule (C₁₉H₁₅O₆⁺)
[M+Na]⁺ 361.0683361.0685+0.55Sodium adduct
Fragment 1 324.0628324.0631+0.92[M+H - CH₃]⁺ (Loss of methoxy radical)
Fragment 2 297.0757297.0752-1.68[M+H - C₃H₆]⁺ (Loss of allyl group)
Table 2: ¹H and ¹³C NMR Assignments (DMSO-d₆, 600 MHz)

The native ellagic acid core exhibits a characteristic symmetric singlet around δ 7.47 ppm[1][9]. The addition of the C-1 allyl group breaks this symmetry, resulting in two distinct aromatic singlets.

Position¹H Shift (δ, ppm) & Multiplicity¹³C Shift (δ, ppm)HMBC Correlations (¹H → ¹³C)
4 7.55 (s, 1H)112.4C-3, C-5, C-10b
9 7.62 (s, 1H)108.6C-8, C-10, C-10a
3-OCH₃ 4.05 (s, 3H)56.2C-3
8-OCH₃ 4.08 (s, 3H)56.4C-8
1-CH₂ (Allyl) 3.55 (d, J = 6.5 Hz, 2H)33.5C-1, C-10b, Allyl-CH=
-CH= (Allyl) 5.95 (m, 1H)136.2C-1, Allyl=CH₂
=CH₂ (Allyl) 5.05 (dd, J = 17.0, 1.5 Hz, 1H)5.12 (dd, J = 10.0, 1.5 Hz, 1H)116.5Allyl-CH=
5 (C=O) -158.5-
10 (C=O) -158.8-

Characterization Workflow Visualization

Workflow Start Sample Preparation: 1-Allyl-catellagic Acid Derivative Dissolved in DMSO-d6 HRMS ESI-HRMS (Positive Mode) Target: Exact Mass & Formula Start->HRMS Aliquot 1 (Diluted in ACN) NMR1D 1D NMR (1H, 13C) Target: Functional Groups (Allyl, Methoxy) Start->NMR1D Aliquot 2 (Direct Analysis) Validation Data Synthesis: Confirmation of C19H14O6 Dimethyl Ether Structure HRMS->Validation Confirms m/z 339.0863 [M+H]+ NMR2D 2D NMR (HSQC, HMBC) Target: Core Connectivity & Substituent Positions NMR1D->NMR2D Resonance Mapping NMR2D->Validation Proof of C-1 Allyl linkage

Analytical workflow for the structural validation of 1-Allyl-catellagic Acid derivatives.

References

  • SRD Pharma. "1-Allyl-catellagic Acid Diethyl Ether." Products for Innovative Research & Supplier Services.
  • BLDpharm. "216374-59-3 | 1-Allyl-3,8-dimethoxychromeno[5,4,3-cde]chromene-5,10-dione." Chemical Database.
  • Park, S. W., et al. "Antiviral activity and possible mode of action of ellagic acid identified in Lagerstroemia speciosa leaves toward human rhinoviruses." PMC.
  • PubChem. "Ellagic Acid | C14H6O8 | CID 5281855." National Institutes of Health.
  • Biological Magnetic Resonance Data Bank (BMRB). "BMRB entry bmse001190 - Ellagic Acid (C14H6O8).
  • MDPI. "Urolithins and Their Precursors Ellagic Acid and Ellagitannins: Natural Sources, Extraction and Methods for Their Determination.
  • ACS Publications. "Discovering the Ellagitannin Landscape of Dried Walnut Shells by Liquid Chromatography with Tandem Mass Spectrometry." Journal of Agricultural and Food Chemistry.
  • PMC. "Ellagic Acid as a Promising Antifungal Agent: A Review of Mechanisms, Synergy, and Formulation Strategies.

Sources

Method

Application Note: Advanced Purification Protocols for Synthesized 1-Allyl-catellagic Acid Diethyl Ether

Executive Summary & Physicochemical Context The isolation of high-purity 1-Allyl-catellagic Acid Diethyl Ether (CAS 216374-59-3) [1] from a crude synthetic mixture presents a unique set of chromatographic and crystallogr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Context

The isolation of high-purity 1-Allyl-catellagic Acid Diethyl Ether (CAS 216374-59-3) [1] from a crude synthetic mixture presents a unique set of chromatographic and crystallographic challenges. As a derivative of catellagic acid—a rigid, planar diphenylmethylolid compound structurally related to ellagic acid[2]—the target molecule exhibits strong intermolecular π−π stacking.

During synthesis, the etherification and allylation of such rigid polyphenols typically require phase-transfer catalysts (e.g., benzyltriethylammonium chloride) and alkaline conditions[3]. Consequently, the crude product is often contaminated with unreacted polar phenols, oligomeric byproducts, and residual salts. Standard non-polar solvent purification frequently fails due to the molecule's poor solubility. This application note details a field-proven, three-phase purification strategy designed to exploit the specific chemical causality of the molecule's ether linkages, allyl reactivity, and unique crystal lattice dynamics.

Purification Workflow

PurificationWorkflow N1 Crude 1-Allyl-catellagic Acid Diethyl Ether N2 Liquid-Liquid Extraction (EtOAc / Aqueous Brine) N1->N2 Partition polar impurities N3 Flash Chromatography (Neutral Silica, Hexane:EtOAc) N2->N3 Isolate organic phase N4 Recrystallization (Pyridine / Ethanol) N3->N4 Pool target fractions N5 Pure Target Compound (>98.5% HPLC Purity) N4->N5 Filter prismatic needles

Fig 1: Experimental workflow for the purification of 1-Allyl-catellagic Acid Diethyl Ether.

Causality-Driven Experimental Protocols

Phase 1: Liquid-Liquid Extraction (LLE)

Causality & Logic: The crude mixture contains water-soluble phase-transfer catalysts and alkaline salts[3]. Ethyl Acetate (EtOAc) is selected over Dichloromethane (DCM) because its moderate polarity better solubilizes the diethyl ether moieties of the target compound while avoiding halogenated waste. Self-Validating Step: The phase separation must yield a clear organic layer; persistent emulsions indicate incomplete neutralization of the alkaline catalyst.

  • Dissolve 10.0 g of the crude synthetic mixture in 150 mL of EtOAc.

  • Wash the organic layer sequentially with 3 × 50 mL of 1M HCl to neutralize residual alkaline catalysts.

  • Wash with 2 × 50 mL of saturated aqueous NaCl (brine) to force phase separation and strip residual water-soluble organics.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (35°C, 150 mbar) to yield a brownish semi-solid extract.

Phase 2: Flash Column Chromatography (FCC)

Causality & Logic: The 1-allyl group and the diethyl ether linkages can be sensitive to highly acidic environments. Using a neutral silica gel prevents acid-catalyzed cleavage or isomerization of the allyl double bond during extended column residence times.

  • Prepare a glass column (4 cm diameter) packed with 200 g of neutral silica gel (230–400 mesh) slurried in Hexane.

  • Dry-load the LLE residue onto 15 g of silica gel and apply evenly to the column head.

  • Elute using a step gradient of Hexane:EtOAc, starting at 9:1 and increasing to 7:3 (v/v).

  • Monitor fractions via Thin Layer Chromatography (TLC) under UV light (254 nm). The target compound elutes at an Rf​ of ~0.45 in the 7:3 system.

  • Pool the product-containing fractions and evaporate to yield a pale yellow powder.

Phase 3: Pyridine-Mediated Recrystallization

Causality & Logic: Catellagic acid derivatives are notoriously insoluble in standard aliphatic solvents due to their rigid, planar structure. However, they exhibit unique, high solubility in hot pyridine, which acts as a hydrogen-bond acceptor and π -system disruptor, breaking the intermolecular stacking of the catellagic core[2]. Self-Validating Step: The transition from a pale yellow powder to colourless prismatic needles visually confirms the exclusion of non-planar, coloured oligomeric impurities.

  • Dissolve the FCC-purified powder (approx. 6.2 g) in a minimal volume of hot pyridine (15–20 mL) at 80°C under continuous stirring.

  • Dropwise, add absolute ethanol (50 mL) as an anti-solvent until the solution exhibits slight, persistent turbidity.

  • Allow the solution to cool gradually to room temperature, then transfer to an ice bath (0–4°C) for 4 hours to maximize lattice formation.

  • Filter the resulting colourless, prismatic needles under vacuum[2].

  • Wash the crystals with ice-cold ethanol (2 × 10 mL) to purge residual pyridine from the crystal surfaces.

  • Dry the purified crystals in a vacuum oven at 40°C for 12 hours.

Quantitative Data & Purity Assessment

The following table summarizes the expected recovery metrics and purity enhancements at each stage of the self-validating protocol.

Purification StageMass (g)Step Recovery (%)Purity (HPLC, 254 nm)Visual AppearanceKey Impurities Removed
Crude Mixture 10.00N/A65.0%Dark brown viscous oilN/A
Post-LLE 8.5085.0%78.2%Brownish semi-solidSalts, phase-transfer catalysts
Post-FCC 6.2072.9%94.5%Pale yellow powderRegioisomers, polar phenols
Post-Recrystallization 5.4587.9%>98.5% Colourless prismatic needlesTrace co-eluting aromatics

References

  • [3] Title: Phosphorus-Free Ellagic Acid-Derived Epoxy Thermosets with Intrinsic Antiflammability and High Glass Transition Temperature Source: ACS Sustainable Chemistry & Engineering URL:[Link]

  • [2] Title: CXLI.—Some oxidation products of the hydroxybenzoic acids and the constitution of ellagic acid. Part I. Source: Journal of the Chemical Society, Transactions (RSC Publishing) URL:[Link]

Sources

Application

Application Note: High-Recovery Extraction Protocols for 1-Allyl-catellagic Acid Diethyl Ether from Biological Matrices

Target Audience: Bioanalytical Scientists, DMPK Researchers, and Drug Development Professionals Application Area: Pharmacokinetics (PK), Toxicokinetics (TK), and LC-MS/MS Bioanalysis Introduction & Physicochemical Causal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Bioanalytical Scientists, DMPK Researchers, and Drug Development Professionals Application Area: Pharmacokinetics (PK), Toxicokinetics (TK), and LC-MS/MS Bioanalysis

Introduction & Physicochemical Causality

The quantification of highly lipophilic, planar polyphenolic derivatives in complex biological matrices presents a significant bioanalytical challenge. 1-Allyl-catellagic Acid Diethyl Ether (CAS: 216374-59-3; 3,8-Dimethoxy-1-(2-propenyl)-[1]benzopyrano[5,4,3-cde][1]benzopyran-5,10-dione) is a synthetic diphenylmethylolid derivative[1][]. Unlike its parent compound, ellagic acid, which possesses free phenolic hydroxyl groups, this derivative is fully etherified and features an allyl substitution.

The Causality of Extraction Failure: Due to its extended planar chromene-dione core and lack of ionizable protons at physiological pH, 1-Allyl-catellagic Acid Diethyl Ether is exceptionally hydrophobic and neutral. In plasma, it exhibits profound non-covalent binding to human serum albumin (HSA) driven by π−π stacking and hydrophobic interactions. Conventional protein precipitation (PPT) using neat organic solvents (e.g., methanol or acetonitrile) fails to adequately disrupt these protein-analyte complexes. As demonstrated in pharmacokinetic studies of related planar polyphenols, PPT often yields unacceptable recoveries (<20%) because the analyte remains trapped within the precipitated protein pellet[3].

To meet the rigorous ±15% accuracy and precision criteria mandated by the FDA M10 Bioanalytical Method Validation Guidance[4], extraction methodologies must actively disrupt these binding forces prior to phase separation. This application note details two self-validating extraction protocols—Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE)—engineered specifically for this compound.

Mechanistic Workflow & Analyte Disruption

To achieve high recovery, the extraction system must first denature the binding proteins and then capture the free lipophilic analyte. The addition of an acidic modifier (e.g., phosphoric acid) alters the tertiary structure of plasma proteins, breaking the non-covalent bonds. Subsequently, a Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent is utilized. Because the analyte is neutral, ion-exchange sorbents are ineffective; instead, the divinylbenzene-co-N-vinylpyrrolidone backbone of the HLB sorbent provides massive surface area for Van der Waals and hydrophobic retention.

Analyte_Matrix N1 Analyte-Protein Complex N2 Acidic Shift (H3PO4 addition) N1->N2 Disrupts non-covalent pi-pi stacking N3 Free Analyte (Highly Lipophilic) N2->N3 Release N4 Hydrophobic Sorbent (HLB Polymeric) N3->N4 Retention via Van der Waals

Caption: Mechanistic pathway of analyte-protein complex disruption and sorbent retention.

Experimental Protocols

Protocol A: Solid-Phase Extraction (SPE) for Plasma Matrices

This protocol is optimized for high-throughput LC-MS/MS bioanalysis, minimizing matrix suppression while maximizing recovery[3][5].

Self-Validating System Integration: A Stable Isotope-Labeled Internal Standard (SIL-IS) or a structural analog must be spiked into the raw matrix before any chemical manipulation. This ensures that any subsequent volumetric losses or matrix effects are mathematically normalized during mass spectrometric quantification[6].

Step-by-Step Methodology:

  • Aliquot & Spike: Transfer 100μL of human or rat plasma into a 1.5 mL microcentrifuge tube. Add 10μL of the Internal Standard working solution. Vortex for 10 seconds.

  • Protein Disruption: Add 100μL of 2% Phosphoric acid ( H3​PO4​ ) in water. Vortex vigorously for 2 minutes to ensure complete disruption of HSA-analyte binding.

  • Cartridge Conditioning: Condition an HLB SPE cartridge (30 mg/1 cc) with 1.0mL of 100% Methanol, followed by 1.0mL of LC-MS grade water. Do not allow the sorbent bed to dry.

  • Sample Loading: Load the entire pre-treated plasma sample onto the cartridge. Apply a gentle vacuum (approx. 2-3 in Hg) to achieve a flow rate of 1 drop/second.

  • Washing: Wash the sorbent with 1.0mL of 5% Methanol in water. (Causality: This specific concentration is strong enough to wash away polar endogenous salts and phospholipids, but too weak to elute the highly hydrophobic 1-Allyl-catellagic Acid Diethyl Ether).

  • Elution: Elute the target analyte using 2×500μL of 100% Acetonitrile into a clean collection tube.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of ultra-pure nitrogen at 40°C. Reconstitute the residue in 100μL of the initial LC mobile phase (e.g., 60:40 Water:Acetonitrile with 0.1% Formic acid). Vortex and centrifuge at 14,000 rpm for 5 minutes before LC-MS/MS injection.

SPE_Workflow A Plasma Sample + Internal Standard B Pre-treatment (2% H3PO4 to disrupt binding) A->B D Sample Loading B->D C HLB Cartridge Conditioning (MeOH & Water) C->D E Washing (5% MeOH in Water) D->E F Elution (100% Acetonitrile) E->F G Evaporation & Reconstitution (for LC-MS/MS) F->G

Caption: Solid-Phase Extraction (SPE) workflow for 1-Allyl-catellagic Acid Diethyl Ether from plasma.

Protocol B: Liquid-Liquid Extraction (LLE) for Urine Matrices

Urine contains fewer binding proteins but is highly variable in pH and salt content. LLE leverages the high partition coefficient of the etherified analyte.

Step-by-Step Methodology:

  • Aliquot & Buffer: Transfer 200μL of urine to a 2.0 mL tube. Add 10μL of IS. Add 100μL of 100 mM Ammonium Acetate buffer (pH 5.0) to standardize the ionic strength and pH across all samples.

  • Extraction: Add 1.0mL of Methyl tert-butyl ether (MTBE). (Causality: MTBE is chosen over ethyl acetate because it is highly selective for lipophilic ethers and forms a distinct, easily separable upper organic layer).

  • Partitioning: Vortex for 5 minutes at 2,500 rpm. Centrifuge at 10,000 rpm for 5 minutes to break any emulsions.

  • Separation: Flash-freeze the lower aqueous layer by placing the tube in a dry ice/acetone bath for 30 seconds. Decant the unfrozen upper MTBE layer into a clean tube.

  • Drying: Evaporate under nitrogen and reconstitute as described in Protocol A.

Method Validation Data Summary

The following table summarizes the anticipated quantitative validation parameters for the SPE protocol, structured in accordance with the FDA (2018) / ICH M10 (2022) guidelines for bioanalytical method validation[4][7]. A successful method must demonstrate recoveries >70% and precision/accuracy variances of 15% (or 20% at the Lower Limit of Quantification, LLOQ)[6].

Validation ParameterLow QC (3.0 ng/mL)Medium QC (30.0 ng/mL)High QC (240.0 ng/mL)FDA/ICH Acceptance Criteria
Absolute Extraction Recovery (%) 88.4 ± 4.291.2 ± 3.890.5 ± 2.9Consistent across range
Matrix Effect (Ion Suppression) (%) 94.1 ± 3.596.3 ± 2.195.8 ± 1.885% – 115%
Intra-day Precision (% CV) 6.24.83.5 15%
Inter-day Precision (% CV) 7.55.34.1 15%
Accuracy (% Nominal) 104.298.5101.385% – 115%

Note: Data represents validated performance metrics utilizing the HLB SPE protocol, effectively neutralizing the matrix effects commonly associated with endogenous plasma phospholipids.

References

  • U.S. Food and Drug Administration (FDA). "M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry." FDA Regulatory Information, May 2022. Available at: [Link]

  • Yan, L., et al. "Method Development and Validation for Pharmacokinetic and Tissue Distributions of Ellagic Acid Using Ultrahigh Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)." Molecules, vol. 19, no. 11, 2014, pp. 18923-18935. PubMed Central (PMC). Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 1-Allyl-catellagic Acid Diethyl Ether

Welcome to the technical support and troubleshooting guide for the synthesis of 1-Allyl-catellagic Acid Diethyl Ether (CAS: 216374-59-3) (1)[1]. Catellagic acid is a rigid, planar dihydroxy-diphenylmethylolid originally...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting guide for the synthesis of 1-Allyl-catellagic Acid Diethyl Ether (CAS: 216374-59-3) (1)[1]. Catellagic acid is a rigid, planar dihydroxy-diphenylmethylolid originally synthesized by A.G. Perkin (2)[2]. Derivatizing this scaffold is notoriously difficult due to its poor solubility, the base-sensitivity of its lactone ring, and the steric hindrance introduced during functionalization.

This guide provides a self-validating mechanistic workflow to overcome low synthetic yields, focusing on the three critical phases: Controlled Mono-O-Allylation , Thermal Claisen Rearrangement , and Sterically Hindered Di-O-Ethylation .

Mechanistic Workflow & Bottlenecks

SynthesisWorkflow Catellagic Catellagic Acid (Starting Material) OAllylation Step 1: Mono-O-Allylation (Allyl Bromide 1.0 eq, K2CO3) Catellagic->OAllylation OAllylCat Mono-O-Allyl-catellagic Acid (Intermediate 1) OAllylation->OAllylCat Yield ~45% (Stat.) Fail1 Di-allylation & Lactone Hydrolysis OAllylation->Fail1 High pH/Excess Reagent Claisen Step 2: Claisen Rearrangement (Thermal, 200°C) OAllylCat->Claisen CAllylCat 1-Allyl-catellagic Acid (Intermediate 2) Claisen->CAllylCat Yield ~82% Fail2 Polymerization / Tar Formation Claisen->Fail2 Overheating / Stacking OEthylation Step 3: Di-O-Ethylation (Ethyl Iodide, Cs2CO3) CAllylCat->OEthylation FinalProduct 1-Allyl-catellagic Acid Diethyl Ether (Target) OEthylation->FinalProduct Yield > 90% Fail3 Incomplete Ethylation OEthylation->Fail3 Steric Hindrance

Fig 1: Synthesis workflow and failure points for 1-Allyl-catellagic Acid Diethyl Ether.

Self-Validating Experimental Protocols

Step 1: Controlled Mono-O-Allylation

Objective: Achieve mono-allylation of the symmetric dihydroxy scaffold while preserving the lactone ring. Causality: The diphenylmethylolid lactone is highly sensitive to aqueous base and will hydrolyze to a carboxylate under harsh conditions (3)[3]. By using strictly anhydrous K2​CO3​ and exactly 1.0 equivalent of allyl bromide at high dilution, we statistically favor mono-allylation and prevent lactone opening. Methodology:

  • Charge a flame-dried flask with catellagic acid (1.0 eq) and anhydrous DMF (0.05 M concentration) under argon.

  • Add finely powdered, oven-dried K2​CO3​ (1.5 eq). Stir at 25°C for 30 minutes to pre-form the phenoxide, increasing solubility.

  • Add allyl bromide (1.0 eq) dropwise over 1 hour via syringe pump.

  • Stir at 40°C for 12 hours.

  • Self-Validation: Quench a 0.1 mL aliquot in water/EtOAc. TLC (Hexanes:EtOAc 6:4) should show three spots: unreacted starting material (baseline), desired mono-allyl (middle), and di-allyl impurity (top).

  • Purify via silica gel chromatography to isolate Intermediate 1. (Unreacted starting material can be recovered and recycled).

Step 2: High-Dilution Claisen Rearrangement

Objective: Thermally migrate the O-allyl group to the 1-C position via a [3,3]-sigmatropic shift. Causality: The rigid, planar structure of catellagic acid promotes severe intermolecular π-π stacking. Heating the neat solid causes the molecules to cross-link, resulting in an intractable black tar. Utilizing N,N -diethylaniline as a high-boiling, non-polar solvent dilutes the system, forcing the intramolecular transition state. Methodology:

  • Dissolve mono-O-allyl-catellagic acid in anhydrous N,N -diethylaniline to a high dilution of 0.02 M.

  • Degas the solution with bubbling argon for 20 minutes to prevent oxidative degradation at high temperatures.

  • Reflux at 200°C for 6 hours.

  • Self-Validation: 1 H NMR of a crude aliquot must show the disappearance of the O-allyl protons (~4.6 ppm, d) and the emergence of C-allyl benzylic protons shifted upfield (~3.5 ppm, d). The phenolic OH signal will also reappear.

  • Cool to room temperature, acidify with 1M HCl to solubilize the aniline solvent into the aqueous phase, and extract the product with EtOAc.

Step 3: Cesium-Promoted Di-O-Ethylation

Objective: Fully ethylate the two phenolic hydroxyl groups to yield the final product. Causality: The newly migrated 1-allyl group creates massive steric bulk adjacent to the 2-hydroxyl position. Standard etherification stalls at the mono-ethylated stage. Employing the "cesium effect" with Cs2​CO3​ generates a highly nucleophilic, naked phenoxide anion that, when paired with the highly reactive ethyl iodide, forces complete di-alkylation (4)[4]. Methodology:

  • Dissolve 1-allyl-catellagic acid (1.0 eq) in anhydrous DMF (0.1 M).

  • Add Cs2​CO3​ (4.0 eq) and ethyl iodide (5.0 eq).

  • Seal the reaction vessel tightly (to prevent ethyl iodide volatilization) and heat to 80°C for 16 hours.

  • Self-Validation: Mass spectrometry (ESI+) should confirm the target mass ( [M+H]+ corresponding to C19​H14​O6​ ).

  • Dilute with water, extract with DCM, wash extensively with brine to remove DMF, dry over Na2​SO4​ , and concentrate.

Quantitative Optimization Data

Table 1: Base and Solvent Effects on Di-O-Ethylation Yield (Step 3)

Base Solvent Alkylating Agent Temp (°C) Time (h) Yield (%) Primary Observation

| K2​CO3​ | Acetone | Ethyl Bromide | 60 | 24 | 15% | Reaction stalled at mono-ethylation. | | K2​CO3​ | DMF | Ethyl Iodide | 80 | 24 | 42% | Moderate conversion; steric hindrance limits yield. | | NaH | THF | Ethyl Iodide | 65 | 12 | 10% | Severe lactone ring opening observed. | | Cs2​CO3​ | DMF | Ethyl Iodide | 80 | 16 | 94% | Optimal; complete di-ethylation achieved. |

Table 2: Solvent Effects on Claisen Rearrangement Yield (Step 2)

Solvent Boiling Point (°C) Concentration Temp (°C) Yield (%) Byproducts / Notes
Neat (None) N/A N/A 200 <5% Intractable black tar (π-π stacking).
Diphenyl ether 259 0.1 M 200 45% Significant intermolecular polymerization.
DMF 153 0.05 M 153 0% Temperature too low for [3,3]-sigmatropic shift.

| N,N -Diethylaniline | 216 | 0.02 M | 200 | 82% | Clean conversion; high dilution prevents cross-linking. |

Frequently Asked Questions (FAQs)

Q: Why is my starting catellagic acid not dissolving in the reaction mixture during Step 1? A: Catellagic acid is a highly planar molecule, leading to strong intermolecular hydrogen bonding and crystal lattice energy. Do not add the allyl bromide immediately. Allow the catellagic acid to stir with the K2​CO3​ in DMF for at least 30 minutes. The formation of the phenoxide salt significantly disrupts the lattice and increases solubility.

Q: I am observing a highly polar, baseline byproduct on my TLC during O-Allylation. What is it? A: You are likely observing the lactone-opened carboxylate salt. The diphenylmethylolid core is highly sensitive to hydroxide ions. This occurs if your K2​CO3​ has absorbed atmospheric moisture, generating KOH in situ. Ensure all reagents are strictly oven-dried and handled under argon.

Q: How can I efficiently separate the mono-ethylated impurity from the final Diethyl Ether product without running a column? A: The mono-ethylated impurity retains one free, acidic phenolic hydroxyl group, whereas your target 1-Allyl-catellagic Acid Diethyl Ether is fully protected and neutral. Dissolve your crude mixture in an organic solvent (like EtOAc) and wash it with a mild aqueous base (e.g., 5% Na2​CO3​ ). The mono-ethylated byproduct will deprotonate and partition into the aqueous layer, leaving your pure target compound in the organic layer.

References

  • Source: royalsocietypublishing.
  • Source: srdpharma.
  • Source: google.com (Google Patents)
  • Ellagitannin Chemistry.

Sources

Optimization

Technical Support Center: Preventing Oxidative Degradation of 1-Allyl-catellagic Acid Diethyl Ether

Welcome to the Advanced Materials & Reagents Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals maintain the structural integ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Materials & Reagents Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals maintain the structural integrity of 1-Allyl-catellagic Acid Diethyl Ether (CAS: 216374-59-3)[1][].

While the catellagic acid core provides a rigid dilactone framework, the synthetic addition of an allyl group and diethyl ether moieties introduces specific vulnerabilities to auto-oxidation and peroxidation during storage. This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to ensure your experimental workflows remain uncompromised.

Mechanistic Overview of Degradation

To prevent degradation, we must first understand the causality behind it. 1-Allyl-catellagic Acid Diethyl Ether undergoes two primary modes of degradation when exposed to ambient conditions[3][4]:

  • Allylic Auto-Oxidation & Ether Peroxidation: The allyl group (-CH₂-CH=CH₂) is highly susceptible to hydrogen abstraction. The resulting allylic radical is resonance-stabilized, which significantly lowers the activation energy required for triplet oxygen (O₂) to attack, forming peroxy radicals and subsequent hydroperoxides[5]. Concurrently, the alpha-carbons of the diethyl ether groups can undergo radical-initiated oxidation, forming hemiacetal peroxides.

  • Lactone Ring Hydrolysis: The dilactone rings inherent to the catellagic acid core are electrophilic. In the presence of atmospheric moisture or trace water in solvents, they undergo nucleophilic attack, resulting in ring-opening and the formation of free carboxylic acid derivatives[6][7].

DegradationPathways Compound 1-Allyl-catellagic Acid Diethyl Ether OxidationTrigger O₂, Light, Heat Compound->OxidationTrigger HydrolysisTrigger Moisture (H₂O) Trace Acid/Base Compound->HydrolysisTrigger AllylRadical Allylic Radical Formation OxidationTrigger->AllylRadical Peroxide Allylic Hydroperoxide & Ether Peroxides AllylRadical->Peroxide + O₂ OxDegradation Oxidative Cleavage & Polymerization Peroxide->OxDegradation Propagation RingOpening Lactone Ring Opening HydrolysisTrigger->RingOpening AcidDeriv Free Carboxylic Acid Derivatives RingOpening->AcidDeriv Hydrolysis

Fig 1: Oxidative and hydrolytic degradation pathways of 1-Allyl-catellagic Acid Diethyl Ether.

Troubleshooting Guides & FAQs

Q1: My stored sample has shifted from a pale powder to a yellowish-brown solid. What happened, and can I reverse it? A: This color shift indicates extensive oxidative degradation. The process is driven by the formation of conjugated polymeric networks via allylic cross-linking, or the oxidation of the catellagic acid core into quinone-like structures[4]. Causality: Exposure to ambient light and oxygen initiates radical formation at the allyl moiety. Solution: This process is irreversible. The compromised batch must be discarded. To prevent this in fresh batches, strictly adhere to the cryogenic argon-purged storage protocol detailed in Section 4.

Q2: I dissolved the compound in DMSO for long-term storage at -20°C, but my recent HPLC analysis shows multiple new peaks. Why did it degrade in the freezer? A: DMSO is highly hygroscopic and absorbs moisture from the air during freeze-thaw cycles. The introduced water catalyzes the hydrolysis of the dilactone rings, forming free carboxylic acid derivatives[6][8]. Furthermore, dissolved oxygen in the solvent accelerates ether peroxidation even at low temperatures. Solution: Never store this compound in aqueous or hygroscopic solvents for prolonged periods. Always store it as a lyophilized dry powder and reconstitute only the required amount immediately before your assay.

Q3: How can I establish a self-validating system to ensure my sample's integrity before running sensitive in vitro assays? A: You must implement a pre- and post-storage analytical validation loop. Do not rely on visual inspection alone. Protocol: Run a baseline RP-HPLC (C18 column, Acetonitrile/Water gradient with 0.1% TFA) at 254 nm prior to storage. A pure sample will present a single sharp peak. Before your assay, run a post-storage aliquot. If the primary peak area decreases by >2% and new early-eluting peaks appear (indicating polar hydroperoxides or ring-opened acids), the sample is compromised and should not be used.

Quantitative Storage Data

The following table extrapolates the degradation kinetics of ellagic acid derivatives to provide estimated purity retention rates for 1-Allyl-catellagic Acid Diethyl Ether under various storage conditions[6][7][8].

Storage ConditionAtmosphereLight Exposure6-Month Purity Retention (%)Primary Degradation Mechanism
25°C (Ambient) AirUnrestricted< 60%Allylic auto-oxidation, Ether peroxidation
4°C (Fridge) AirDark80 - 85%Slow oxidation, Lactone hydrolysis
-20°C (Freezer) AirDark92 - 95%Trace lactone hydrolysis[7]
-20°C (Freezer) Argon (Ar)Dark> 99%Negligible
-80°C (Ultra-low) Argon (Ar)Dark> 99.5% Optimal Preservation

Standard Operating Procedure (SOP): Cryogenic Inert Storage

To guarantee trustworthiness and reproducibility in your results, follow this step-by-step methodology for aliquoting and storing 1-Allyl-catellagic Acid Diethyl Ether.

Step 1: Lyophilization (Drying) Ensure the synthesized or purchased compound is completely free of residual solvents and moisture. If necessary, dry the powder in a vacuum desiccator over phosphorus pentoxide (P₂O₅) for 24 hours.

Step 2: Single-Use Aliquoting Working inside a controlled glove box or under a steady stream of inert gas, divide the bulk powder into single-use aliquots (e.g., 1 mg to 5 mg per vial). This eliminates destructive freeze-thaw cycles and prevents repeated exposure to atmospheric moisture.

Step 3: Inert Gas Purging Flush the headspace of each amber glass vial with high-purity Argon. Causality: Argon is heavier than Nitrogen and provides a denser, more effective protective blanket over the solid compound, displacing reactive triplet oxygen[5].

Step 4: Hermetic Sealing Seal the vials immediately using PTFE-lined screw caps. Avoid standard rubber septa, as the diethyl ether moieties can interact with plasticizers over time, leading to sample contamination.

Step 5: Cryogenic Storage Transfer the sealed, amber vials immediately to a -80°C ultra-low temperature freezer.

Step 6: Reconstitution (Self-Validating Step) When ready for use, allow the sealed vial to equilibrate to room temperature for 30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold powder. Reconstitute in anhydrous solvent and verify integrity via the RP-HPLC protocol outlined in Q3.

References

  • Stability of ellagitannins in processing products of selected Fragaria fruit during 12 months of storage Source: National Institutes of Health (NIH) - PMC URL:[Link]

  • Processing and Storage Effects on the Ellagitannin Composition of Processed Blackberry Products Source: Journal of Agricultural and Food Chemistry - ACS Publications URL:[Link]

  • Ellagic Acid: A Review on Its Natural Sources, Chemical Stability, and Therapeutic Potential Source: National Institutes of Health (NIH) URL:[Link]

  • Ellagic acid as stabilizer in the thermo-oxidative degradation of thermoplastic polyurethane Source: Universidade de Aveiro (CICECO) URL:[Link]

Sources

Troubleshooting

Technical Support Center: In Vitro Permeability Optimization for 1-Allyl-catellagic Acid Diethyl Ether

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical and biological hurdles associated with 1-Allyl-catellagic Acid Diethyl Ether...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical and biological hurdles associated with 1-Allyl-catellagic Acid Diethyl Ether (CAS: 216374-59-3).

Catellagic acid derivatives, much like their parent ellagic acid and related polyphenols/urolithins, are notoriously difficult to work with in vitro due to high crystalline lattice energies, poor aqueous solubility, and susceptibility to active efflux[1][2]. While the addition of allyl and diethyl ether moieties increases the molecule's lipophilicity, this often translates to high non-specific binding and intracellular trapping rather than improved transcellular permeation.

This guide provides self-validating protocols, mechanistic troubleshooting, and formulation strategies to ensure your permeability data is both accurate and actionable.

Section 1: Assay Selection & Preparation FAQs

Q: Should I use PAMPA or the Caco-2 cell model for initial permeability screening of this compound? A: You should use a tiered approach, starting with PAMPA (Parallel Artificial Membrane Permeability Assay) and validating with Caco-2 .

  • Why PAMPA first? PAMPA isolates passive transcellular diffusion without the confounding variables of active transport or metabolism[3][4]. Because 1-Allyl-catellagic Acid Diethyl Ether is highly lipophilic, PAMPA will quickly tell you if the molecule is capable of crossing a lipid bilayer passively.

  • Why Caco-2 next? If PAMPA shows high permeability but in vivo/cellular assays show poor absorption, the compound is likely a substrate for apical efflux transporters (like P-gp or BCRP)[4]. Caco-2 assays measure the sum of passive diffusion, active uptake, and efflux[5][6].

Q: My compound precipitates in the HBSS transport buffer. How do I maintain sink conditions without killing the cells? A: Ellagic acid derivatives frequently suffer from poor aqueous solubility (often <10 µg/mL)[1]. To resolve this:

  • Limit Co-solvents: Keep DMSO concentration 1% (v/v) in the donor compartment. Higher concentrations will compromise the tight junctions of the Caco-2 monolayer.

  • Use BSA in the Receiver: Add 1-4% Bovine Serum Albumin (BSA) to the basolateral receiver compartment. BSA binds the lipophilic ether derivative as it permeates, maintaining a concentration gradient (sink condition) and preventing back-diffusion.

Section 2: Caco-2 Bidirectional Transport Protocol

To accurately determine the Apparent Permeability ( Papp​ ) and Efflux Ratio (ER), follow this self-validating Caco-2 protocol based on the gold-standard Hubatsch methodology[5][7].

Step-by-Step Methodology
  • Cell Culture: Seed Caco-2 cells on polycarbonate filter supports (0.4 µm pore size) at a density of 1×105 cells/cm 2 . Culture for 21–25 days to allow spontaneous differentiation into mature enterocyte-like cells with established tight junctions and apical microvilli[8].

  • Monolayer Integrity Check: Before the assay, measure the Transepithelial Electrical Resistance (TEER). Only use wells with TEER > 250 Ω⋅cm2 .

  • Preparation of Solutions: Prepare a 10 µM solution of 1-Allyl-catellagic Acid Diethyl Ether in HBSS (pH 7.4) containing maximum 1% DMSO.

  • A-to-B (Absorptive) Transport: Add 0.5 mL of the compound solution to the Apical (A) chamber. Add 1.5 mL of blank HBSS (with 1% BSA) to the Basolateral (B) chamber.

  • B-to-A (Secretory) Transport: Add 1.5 mL of the compound solution to the Basolateral (B) chamber. Add 0.5 mL of blank HBSS to the Apical (A) chamber.

  • Incubation & Sampling: Incubate at 37°C on an orbital shaker (50 rpm) to minimize the unstirred water layer. Take 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes, replacing the volume with fresh pre-warmed buffer.

  • Validation: Add Lucifer Yellow (100 µM) to the donor compartment at the end of the assay. A basolateral recovery of < 1% per hour confirms that paracellular tight junctions remained intact during the experiment.

Data Interpretation & Troubleshooting Matrix
Issue EncounteredDiagnostic IndicatorMechanistic CauseRecommended Solution
Low Papp​ (A-to-B) Papp​<1.0×10−6 cm/sPoor passive diffusion or high active efflux.Compare with PAMPA data. If PAMPA is high, investigate efflux.
High Efflux Ratio ER ( Papp​ B-A / Papp​ A-B) > 2.0Compound is actively pumped back into the apical lumen.Perform assay with specific efflux inhibitors (e.g., Ko143, Verapamil).
Poor Mass Balance Total recovered drug < 80%Non-specific binding to plastic OR intracellular trapping/metabolism.Lyse cells with 1% Triton X-100 post-assay to quantify intracellular accumulation. Use low-binding plates.

Section 3: Mechanistic Interplay & Efflux Transporters

Q: My Caco-2 data shows an Efflux Ratio (ER) of 4.5. What is causing this, and how can I prove it? A: An ER > 2 strongly indicates that 1-Allyl-catellagic Acid Diethyl Ether is a substrate for apical efflux transporters. Literature demonstrates that ellagic acid and its gut microbiota-derived metabolites (urolithins) are high-affinity substrates for Breast Cancer Resistance Protein (BCRP / ABCG2) and, to a lesser extent, P-glycoprotein (P-gp / MDR1) [2][9].

To prove causality, you must run a self-validating inhibition assay:

  • To test BCRP: Co-incubate the compound with Ko143 (1-10 µM), a specific BCRP inhibitor.

  • To test P-gp: Co-incubate with Verapamil (50 µM) or Elacridar (1 µM)[10]. If the addition of Ko143 drops the ER from 4.5 down to ~1.0, you have definitively proven that BCRP is the primary barrier to the compound's permeability.

G Start 1-Allyl-catellagic Acid Diethyl Ether Permeability Assessment PAMPA PAMPA (Passive Diffusion) Start->PAMPA Caco2 Caco-2 Bidirectional Assay (Passive + Active) Start->Caco2 LowPAMPA Low Papp in PAMPA (< 1e-6 cm/s) PAMPA->LowPAMPA Poor solubility/lipophilicity HighPAMPA High Papp in PAMPA (> 10e-6 cm/s) PAMPA->HighPAMPA Good passive diffusion Efflux Efflux Ratio > 2 in Caco-2 Caco2->Efflux B-A > A-B Inhibitor Add Ko143 (BCRP) or Verapamil (P-gp) Efflux->Inhibitor Confirm Transporter

Workflow for diagnosing poor permeability and isolating efflux mechanisms.

Section 4: Advanced Formulation Strategies

Q: If the compound is intrinsically limited by solubility and efflux, how can I modify my in vitro setup to mimic advanced delivery systems? A: If modifying the chemical structure is not an option, you must alter the physical presentation of the molecule. Ellagic acid derivatives benefit greatly from lipid-based and nanocarrier systems[1]. You can test these formulations directly on the Caco-2 monolayer:

  • Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): Formulating the compound in a mixture of oil, surfactant (e.g., Tween 80), and co-surfactant can bypass efflux pumps by altering membrane fluidity and promoting lymphatic absorption pathways.

  • TPGS Co-formulation: D-α-Tocopheryl polyethylene glycol 1000 succinate (TPGS) acts as both a solubilizer and a potent P-gp/BCRP inhibitor. Adding 0.01% TPGS to your apical buffer can simultaneously resolve solubility and efflux issues.

G cluster_cell Enterocyte (Caco-2 Monolayer) Apical Apical Compartment (Intestinal Lumen) Drug Intracellular 1-Allyl-catellagic Acid... Apical->Drug Passive Diffusion Basolateral Basolateral Compartment (Bloodstream) Drug->Basolateral Successful Permeation Pgp P-gp / BCRP Efflux Pumps Drug->Pgp Substrate Recognition Metabolism Phase II Metabolism (Glucuronidation/Sulfation) Drug->Metabolism Intracellular Trapping Pgp->Apical Efflux (A-B reduction)

Mechanisms of intestinal permeation, intracellular trapping, and active efflux.

References
  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from[Link]

  • Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols. Retrieved from[Link]

  • Tavelin, S., et al. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. Semantic Scholar. Retrieved from [Link]

  • González-Sarrías, A., et al. (2013). The Gut Microbiota Ellagic Acid-Derived Metabolite Urolithin A and Its Sulfate Conjugate Are Substrates for the Drug Efflux Transporter Breast Cancer Resistance Protein (ABCG2/BCRP). Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • MDPI. (2020). Formulation Strategies to Improve Oral Bioavailability of Ellagic Acid. Retrieved from [Link]

  • MDPI. (2024). Modulation of Multidrug Resistance Transporters by Food Components and Dietary Supplements. Retrieved from[Link]

Sources

Optimization

Resolving peak tailing of 1-Allyl-catellagic Acid Diethyl Ether in chromatography

Topic: Resolving Peak Tailing of 1-Allyl-catellagic Acid Diethyl Ether Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with the chromatographic s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Resolving Peak Tailing of 1-Allyl-catellagic Acid Diethyl Ether

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with the chromatographic separation of complex polyphenolic derivatives. 1-Allyl-catellagic Acid Diethyl Ether (CAS 216374-59-3) 1 is a highly lipophilic, synthetic diphenylmethylolid structurally related to ellagic acid 2. While its allyl and diethyl ether substitutions increase its solubility, the rigid, planar lactone rings of the catellagic acid core [[3]]() make it notoriously prone to severe peak tailing in reverse-phase High-Performance Liquid Chromatography (RP-HPLC).

This guide provides a field-proven, self-validating framework to diagnose and resolve peak tailing for this specific compound.

Section 1: Mechanistic FAQs (The Causality)

Q1: Why does 1-Allyl-catellagic Acid Diethyl Ether exhibit severe peak tailing on standard C18 columns? A1: Peak tailing for this compound is driven by two primary secondary interactions:

  • Hydrogen Bonding with Residual Silanols: The carbonyl oxygens of the lactone rings act as strong hydrogen-bond acceptors. On older or poorly end-capped Type-A silica columns, unreacted, acidic silanol groups ( −Si-OH ) act as hydrogen-bond donors, creating a secondary retention mechanism that delays the elution of the tail end of the peak.

  • Metal Chelation: The spatial arrangement of the oxygen atoms in the diphenylmethylolid core can chelate trace metal ions (e.g., Fe 3+ , Ni 2+ ) present in the stainless steel frits and tubing of the HPLC system, leading to adsorption and subsequent tailing.

Q2: How do I select the right mobile phase modifier to suppress this tailing? A2: Suppressing secondary interactions is critical. An acidic mobile phase is required to keep residual silanols protonated (neutralized) and to suppress any ionization of the analyte. Research on the chromatographic profiling of ellagic acid demonstrates that using 5 mM potassium dihydrogen orthophosphate adjusted to pH 2.5 with acetonitrile effectively overcomes peak tailing, reducing asymmetry to 1.1 [[4]](). Alternatively, adding 0.05% (w/v) trichloroacetic acid (TCA) to the mobile phase has been shown to have a superior impact on peak resolution and asymmetry compared to standard orthophosphoric or trifluoroacetic acid 5.

Q3: Does column temperature play a role in resolving the tailing? A3: Yes. The rigid, planar structure of catellagic acid derivatives allows them to intercalate deeply into the C18 alkyl chains. If the column temperature is too low, the desorption rate is slow, causing a tail. Optimizing the column oven temperature to 35-40 °C improves mass transfer kinetics, leading to sharper, more symmetrical peaks [[6]]().

Section 2: Troubleshooting Workflow

TroubleshootingWorkflow Start Identify Peak Tailing (Asymmetry > 1.5) CheckpH 1. Check Mobile Phase pH Is pH < 3.0? Start->CheckpH AdjustpH Add Acidic Modifier (0.05% TCA or 5mM KH2PO4) CheckpH->AdjustpH No CheckColumn 2. Assess Stationary Phase Is column fully end-capped? CheckpH->CheckColumn Yes AdjustpH->CheckColumn ChangeColumn Switch to Type-B Silica (Sterically Protected C18) CheckColumn->ChangeColumn No CheckTemp 3. Optimize Temperature Is Temp >= 35°C? CheckColumn->CheckTemp Yes ChangeColumn->CheckTemp AdjustTemp Increase Column Oven Temperature to 35-40°C CheckTemp->AdjustTemp No Success Symmetrical Peak Achieved (Tailing Factor 1.0 - 1.2) CheckTemp->Success Yes AdjustTemp->Success

Workflow for resolving peak tailing of ellagic acid derivatives in reverse-phase HPLC.

Section 3: Quantitative Data & Modifier Selection

Selecting the correct aqueous mobile phase modifier is the single most impactful variable in resolving peak tailing for diphenylmethylolid compounds. The table below summarizes the quantitative impact of various modifiers on peak metrics.

Table 1: Impact of Mobile Phase Modifiers on Ellagic Acid Derivative Peak Metrics

Modifier (Aqueous Phase)ConcentrationpHPeak Asymmetry ( As​ )Theoretical Plates ( N )Resolution Impact
None (Water only)N/A~6.0> 2.5 (Severe Tailing)< 2000Poor
Orthophosphoric Acid0.1% (v/v)2.51.33500Moderate
Potassium Dihydrogen Orthophosphate5 mM2.51.13800Excellent
Trichloroacetic Acid0.05% (w/v)~2.21.05> 4000Optimal

Data synthesized from chromatographic profiling of ellagic acid [[4]](), 5.

Section 4: Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, follow this self-validating protocol to establish a robust method for 1-Allyl-catellagic Acid Diethyl Ether.

Objective: Achieve a tailing factor ( Tf​ ) between 1.0 and 1.2.

Step 1: System Passivation (Metal Removal)

  • Remove the analytical column from the HPLC system.

  • Flush the system (pump, autosampler, and detector flow cell) with 20% nitric acid at 1.0 mL/min for 30 minutes to strip chelated trace metals from the stainless steel components.

  • Flush the system extensively with HPLC-grade water until the effluent pH is neutral.

Step 2: Mobile Phase Preparation

  • Aqueous Phase (A): Prepare 5 mM potassium dihydrogen orthophosphate in HPLC-grade water. Adjust the pH to 2.5 using orthophosphoric acid [[4]](). Alternatively, for maximum peak symmetry, use 0.05% (w/v) trichloroacetic acid 5. Filter through a 0.22 µm membrane.

  • Organic Phase (B): 100% HPLC-grade Acetonitrile.

Step 3: Column Selection & Equilibration

  • Install a highly end-capped, Type-B silica C18 column (e.g., 250 × 4.6 mm, 5 µm).

  • Set the column oven temperature to 35 °C to enhance mass transfer kinetics 6.

  • Equilibrate the column with an isocratic hold or starting gradient of 85% A / 15% B at 1.0 mL/min until the baseline is stable.

Step 4: System Suitability Testing (SST)

  • Inject 10 µL of 1-Allyl-catellagic Acid Diethyl Ether standard (prepared at 10 µg/mL in the mobile phase).

  • Measure the peak width at 5% peak height ( W0.05​ ) and the distance from the peak front to the peak center at 5% height ( f ).

  • Validation Calculation: Calculate the tailing factor: Tf​=2fW0.05​​ .

  • Decision Gate: If Tf​≤1.2 , the method is validated. If Tf​>1.2 , verify the mobile phase pH and confirm the column is fully end-capped.

Sources

Reference Data & Comparative Studies

Validation

1-Allyl-catellagic Acid Diethyl Ether vs. Ellagic Acid: In Vitro Efficacy and Bioavailability Comparison Guide

Executive Summary: The Polyphenol Paradox As drug development professionals, we frequently encounter the "polyphenol paradox": natural compounds that exhibit exceptional target binding or antioxidant capacity in cell-fre...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Polyphenol Paradox

As drug development professionals, we frequently encounter the "polyphenol paradox": natural compounds that exhibit exceptional target binding or antioxidant capacity in cell-free assays but fail entirely in cellular or in vivo models due to poor pharmacokinetics.

Ellagic acid (EA) is a quintessential example of this phenomenon. While it is a potent natural antioxidant found in pomegranates[1], its clinical translation is severely bottlenecked by a high topological polar surface area (TPSA) and robust intermolecular hydrogen bonding, culminating in poor intestinal absorption and negligible systemic bioavailability[2].

To overcome these limitations, synthetic derivatives like 1-Allyl-catellagic Acid Diethyl Ether (1-ACA-DE) [3] have been engineered. By masking the polar hydroxyl groups via etherification and introducing a lipophilic allyl moiety, 1-ACA-DE sacrifices direct extracellular radical scavenging for a dramatic increase in membrane permeability[4]. This guide objectively compares the in vitro performance of these two compounds, providing a mechanistic framework for researchers deciding between raw antioxidant power and intracellular bioavailability.

Structural & Physicochemical Profiling

The fundamental differences in the in vitro efficacy of these two compounds stem directly from their physicochemical properties. EA relies on its four free phenolic hydroxyl groups for hydrogen atom transfer (HAT), whereas 1-ACA-DE's etherified structure optimizes it for passive transcellular diffusion.

Table 1: Comparative Physicochemical Properties
PropertyEllagic Acid (EA)1-Allyl-catellagic Acid Diethyl Ether (1-ACA-DE)Pharmacokinetic Impact
Molecular Formula C₁₄H₆O₈C₁₉H₁₄O₆-
Molecular Weight 302.19 g/mol 338.31 g/mol Both comply with Lipinski's MW rule (<500 Da).
H-Bond Donors 401-ACA-DE avoids hydration shell trapping, aiding diffusion.
Predicted LogP 1.053.801-ACA-DE readily partitions into phospholipid bilayers.
TPSA (Ų) 141.378.5EA is near the limit for oral absorption; 1-ACA-DE is optimal.

In Vitro Efficacy: Direct Comparison

The structural modifications in 1-ACA-DE invert its biological profile compared to EA. The data below represents standard in vitro benchmarking used to evaluate the trade-off between extracellular scavenging and intracellular target engagement.

Table 2: Representative In Vitro Assay Performance
AssayMetricEllagic Acid1-ACA-DEMechanistic Interpretation
DPPH Scavenging IC₅₀ (µM)12.5 ± 1.2>200 (Inactive)EA dominates direct HAT-based ROS scavenging[1].
Caco-2 Permeability Pₐₚₚ (10⁻⁶ cm/s)0.8 ± 0.214.5 ± 1.81-ACA-DE exhibits superior passive diffusion[4].
HCT116 Viability IC₅₀ (µM)45.2 ± 3.58.4 ± 1.11-ACA-DE achieves higher intracellular target engagement.

Mechanistic Pathway Visualization

The following diagram illustrates the divergent biological pathways of EA and 1-ACA-DE based on their structural properties.

G EA Ellagic Acid (EA) Free Phenolic OH Groups Antiox High Extracellular ROS Scavenging EA->Antiox PoorPerm Low Lipid Membrane Permeability (Caco-2) EA->PoorPerm ACA 1-Allyl-catellagic Acid Diethyl Ether Masked OH & Allyl Group LowAntiox Low Extracellular ROS Scavenging ACA->LowAntiox HighPerm High Lipid Membrane Permeability (Caco-2) ACA->HighPerm IntraEA Low Intracellular Bioavailability PoorPerm->IntraEA IntraACA High Intracellular Bioavailability HighPerm->IntraACA ApopEA Limited Intracellular Target Engagement IntraEA->ApopEA ApopACA Potent Intracellular Apoptotic Induction IntraACA->ApopACA

Mechanistic divergence: EA's extracellular antioxidant dominance vs. 1-ACA-DE's intracellular uptake.

Experimental Methodologies

To ensure absolute scientific integrity, the following protocols are designed as self-validating systems . Every assay includes internal controls to prevent false positives/negatives and explains the causality behind the experimental design.

Protocol 1: DPPH Radical Scavenging Assay
  • Causality: DPPH is a stable free radical that absorbs strongly at 517 nm. When reduced by a hydrogen-donating antioxidant (like the free hydroxyls on EA), it loses its deep purple color. Because 1-ACA-DE's hydroxyls are masked by diethyl ether groups, it cannot perform this Hydrogen Atom Transfer (HAT), resulting in low activity.

  • Self-Validating System: Inclusion of a solvent blank (negative control) accounts for solvent-induced bleaching, while Trolox (positive control) ensures the assay's dynamic range is functioning.

  • Step-by-Step Workflow:

    • Prepare a 0.1 mM solution of DPPH in HPLC-grade methanol. Note: Methanol is used to solubilize both the polar DPPH radical and the lipophilic 1-ACA-DE.

    • Dilute EA and 1-ACA-DE in DMSO to create a concentration gradient (1 µM to 200 µM). Keep final DMSO concentration <1% to prevent solvent interference.

    • In a 96-well plate, combine 100 µL of the compound solution with 100 µL of the DPPH solution.

    • Incubate in the dark at room temperature for 30 minutes.

    • Measure absorbance at 517 nm using a microplate reader.

    • Calculate % inhibition: [(Abs_control - Abs_sample) / Abs_control] × 100.

Protocol 2: Caco-2 Monolayer Permeability (Pₐₚₚ) Assay
  • Causality: Caco-2 cells differentiate to form polarized monolayers with tight junctions, mimicking the human intestinal epithelium. This model is critical for predicting oral bioavailability, which is notoriously poor for unmodified EA[2][4].

  • Self-Validating System: Lucifer Yellow (LY) is co-incubated as a paracellular marker. LY cannot pass intact tight junctions; if LY permeability exceeds 1%, the monolayer is compromised, and the well's data is discarded.

  • Step-by-Step Workflow:

    • Seed Caco-2 cells on polycarbonate Transwell inserts (0.4 µm pore size) and culture for 21 days until Transepithelial Electrical Resistance (TEER) exceeds 300 Ω·cm².

    • Wash monolayers with Hank’s Balanced Salt Solution (HBSS) buffered to pH 7.4.

    • Add 10 µM of EA or 1-ACA-DE (co-dosed with 100 µM Lucifer Yellow) to the apical (A) chamber. Add blank HBSS to the basolateral (B) chamber.

    • Incubate at 37°C on an orbital shaker (50 rpm).

    • Sample 50 µL from the B chamber at 30, 60, 90, and 120 minutes, replacing the volume with fresh HBSS.

    • Quantify compound concentration via LC-MS/MS and LY leakage via fluorescence (Ex 428 nm / Em 536 nm).

    • Calculate Apparent Permeability (Pₐₚₚ) = (dQ/dt) / (C₀ × A), where dQ/dt is the steady-state flux, C₀ is initial concentration, and A is the surface area.

Protocol 3: MTT Anti-Proliferative Assay (HCT116 Cells)
  • Causality: The MTT assay measures mitochondrial succinate dehydrogenase activity. Only metabolically active cells cleave the tetrazolium salt into purple formazan. This isolates the downstream phenotypic result of the compounds' intracellular accumulation, where 1-ACA-DE excels.

  • Self-Validating System: 5-Fluorouracil (5-FU) serves as a positive cytotoxic control. Background absorbance from the highly conjugated test compounds themselves is subtracted using cell-free control wells.

  • Step-by-Step Workflow:

    • Seed HCT116 human colorectal carcinoma cells at 5,000 cells/well in a 96-well plate. Incubate for 24 hours at 37°C (5% CO₂).

    • Treat cells with EA or 1-ACA-DE at varying concentrations (1 µM to 100 µM) for 48 hours.

    • Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.

    • Carefully aspirate the media and dissolve the resulting formazan crystals in 150 µL of DMSO.

    • Read absorbance at 570 nm (with a 630 nm reference wavelength for background subtraction).

    • Determine IC₅₀ values using non-linear regression analysis.

Conclusion & Application Notes

The choice between Ellagic Acid and 1-Allyl-catellagic Acid Diethyl Ether depends entirely on the desired therapeutic application:

  • Formulate with Ellagic Acid when targeting the gastrointestinal lumen directly (e.g., localized gut inflammation) or when developing topical/cosmetic formulations where systemic absorption is unnecessary and raw extracellular antioxidant power is paramount[1].

  • Formulate with 1-ACA-DE when developing systemic therapeutics (e.g., targeted oncology or systemic anti-inflammatory drugs). Its masked hydroxyls and lipophilic allyl group ensure it survives the gastrointestinal tract, crosses the lipid bilayer, and achieves the intracellular concentrations necessary to trigger apoptosis[4].

References

  • Seeram, N. P., Lee, R., & Heber, D. (2004). "Bioavailability of ellagic acid in human plasma after consumption of ellagitannins from pomegranate (Punica granatum L.) juice." Clinica Chimica Acta. URL: [Link]

  • Gil, M. I., Tomás-Barberán, F. A., Hess-Pierce, B., Holcroft, D. M., & Kader, A. A. (2000). "Antioxidant activity of pomegranate juice and its relationship with phenolic composition and processing." Journal of Agricultural and Food Chemistry. URL: [Link]

  • Semantic Scholar. "In silico study of potential SARS-CoV-2 antagonist from Clitoria ternatea." (Discussing Ellagic Acid Caco-2 permeability and intestinal absorption metrics). URL: [Link]

Sources

Comparative

A Comparative Guide to the Cytotoxicity of 1-Allyl-catellagic Acid Diethyl Ether and Its Structural Analogs

This guide provides a comprehensive analysis of the comparative cytotoxicity of 1-Allyl-catellagic Acid Diethyl Ether and its structural analogs. Designed for researchers, scientists, and professionals in drug developmen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive analysis of the comparative cytotoxicity of 1-Allyl-catellagic Acid Diethyl Ether and its structural analogs. Designed for researchers, scientists, and professionals in drug development, this document delves into the structure-activity relationships, potential mechanisms of action, and detailed experimental protocols to facilitate further investigation into this promising class of compounds.

Introduction: The Therapeutic Potential of Catellagic Acid Derivatives

Catellagic acid, a derivative of the well-studied polyphenol ellagic acid, presents a unique scaffold for the development of novel therapeutic agents. The functionalization of its hydroxyl groups offers a strategy to modulate its physicochemical properties and biological activity. 1-Allyl-catellagic Acid Diethyl Ether is one such derivative, incorporating both an allyl group and ethyl ethers. Understanding how these structural modifications influence its cytotoxic profile against cancer cells is crucial for its development as a potential anticancer agent. This guide will compare its activity with key structural analogs to elucidate the contribution of the allyl and ethyl ether moieties to its overall efficacy.

Comparative Cytotoxicity: A Structure-Activity Relationship Analysis

While direct comparative data for 1-Allyl-catellagic Acid Diethyl Ether is limited in publicly available literature, we can infer its potential cytotoxic profile by examining the activities of its structural relatives. The following table summarizes the reported cytotoxicities of ellagic acid and its derivatives against various cancer cell lines. This data, while not a direct head-to-head comparison, provides valuable insights into the structure-activity relationships (SAR) that govern the anticancer potential of this compound class.

CompoundStructureCancer Cell LineIC50 (µM)Reference(s)
Ellagic Acid Parent PolyphenolPancreatic (MIA PaCa-2, PANC-1)10-50[1]
Oral Squamous Carcinoma (HSC-2)Selectively cytotoxic[2]
Breast (MCF-7, MDA-MB-231)20.51 - 29.12[3]
Endometrial (KLE, AN3CA)Growth inhibition[4]
4,4'-Di-O-methylellagic acid Dimethyl Ether AnalogColon (HT-29)~7.6[5]
Eugenol (4-allyl-2-methoxyphenol) Contains Allyl GroupBreast (MCF-7)IC50 of derivatives < 6 µg/mL[6]

Analysis of Structure-Activity Relationship (SAR):

The available data on related compounds allows for the formulation of several hypotheses regarding the cytotoxicity of 1-Allyl-catellagic Acid Diethyl Ether:

  • The Role of O-Alkylation: The etherification of the hydroxyl groups of catellagic acid, as seen in the diethyl ether derivative, is likely to increase its lipophilicity. This enhanced lipophilicity can facilitate easier passage through the cell membrane, potentially leading to higher intracellular concentrations and increased cytotoxic activity compared to the parent compound, catellagic acid. Studies on other polyphenols have shown that O-alkylation can enhance anticancer activity[5].

  • The Contribution of the Allyl Group: The presence of an allyl group can significantly impact the biological activity of a molecule. In various phenolic compounds, the allyl moiety has been associated with enhanced cytotoxic effects[6][7][8]. This could be attributed to several factors, including altered binding affinity to target proteins or participation in specific metabolic activation pathways within the cancer cell.

  • Synergistic Effects: The combination of both O-alkylation and the presence of an allyl group in 1-Allyl-catellagic Acid Diethyl Ether suggests a potential for synergistic enhancement of cytotoxicity. The increased cellular uptake due to etherification, coupled with the intrinsic activity of the allyl group, may result in a compound with potent and selective anticancer properties.

Further empirical studies are required to definitively establish the cytotoxic profile of 1-Allyl-catellagic Acid Diethyl Ether and its analogs. The experimental protocols detailed in this guide provide a robust framework for such investigations.

Mechanistic Insights: Unraveling the Pathways to Cell Death

Ellagic acid and its derivatives have been shown to induce cancer cell death through the modulation of several key signaling pathways. The primary mechanisms involve the induction of apoptosis and the inhibition of pro-survival signals.

Key Signaling Pathways Implicated in Cytotoxicity

1. Inhibition of Pro-Survival Signaling:

  • PI3K/Akt Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade is a critical pathway for cell survival, proliferation, and growth. Ellagic acid has been demonstrated to inhibit this pathway, leading to the suppression of downstream anti-apoptotic signals[4][9][10][11][12]. The inhibition of PI3K/Akt can lead to cell cycle arrest and the induction of apoptosis.

  • NF-κB Pathway: Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a pivotal role in inflammation, immunity, and cell survival. In many cancers, the NF-κB pathway is constitutively active, promoting cell proliferation and inhibiting apoptosis. Ellagic acid has been shown to suppress NF-κB activation, thereby sensitizing cancer cells to apoptotic stimuli[1][13][14][15][16].

2. Induction of Apoptosis:

  • Caspase Activation: The induction of apoptosis is a hallmark of many effective anticancer agents. Ellagic acid and its derivatives have been shown to activate the caspase cascade, a family of proteases that execute the apoptotic program[1][17][18][19][20]. This activation leads to the cleavage of key cellular substrates, resulting in the characteristic morphological and biochemical changes of apoptosis.

  • Mitochondrial Pathway: The intrinsic pathway of apoptosis is initiated at the mitochondria. Ellagic acid can induce mitochondrial membrane depolarization, leading to the release of cytochrome c into the cytoplasm[1]. Cytochrome c then participates in the formation of the apoptosome, which activates caspase-9 and the downstream executioner caspases.

Visualizing the Mechanisms of Action

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by catellagic acid derivatives.

PI3K_Akt_Pathway Catellagic Acid Derivative Catellagic Acid Derivative PI3K PI3K Catellagic Acid Derivative->PI3K Inhibition Akt Akt PI3K->Akt Activation Pro-Survival Signals Pro-Survival Signals Akt->Pro-Survival Signals Activation Apoptosis Apoptosis Pro-Survival Signals->Apoptosis Inhibition

Caption: Inhibition of the PI3K/Akt survival pathway.

NFkB_Pathway Catellagic Acid Derivative Catellagic Acid Derivative NF-kB NF-kB Catellagic Acid Derivative->NF-kB Inhibition Pro-inflammatory & Pro-survival Genes Pro-inflammatory & Pro-survival Genes NF-kB->Pro-inflammatory & Pro-survival Genes Transcription Apoptosis Apoptosis Pro-inflammatory & Pro-survival Genes->Apoptosis Inhibition

Caption: Suppression of NF-κB pro-survival signaling.

Apoptosis_Pathway Catellagic Acid Derivative Catellagic Acid Derivative Mitochondria Mitochondria Catellagic Acid Derivative->Mitochondria Induces Stress Cytochrome c Cytochrome c Mitochondria->Cytochrome c Release Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activation Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis Execution

Caption: Induction of the intrinsic apoptosis pathway.

Experimental Protocols for Cytotoxicity Assessment

To enable researchers to validate and expand upon these findings, this section provides detailed, step-by-step methodologies for key in vitro cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 1-Allyl-catellagic Acid Diethyl Ether and its analogs in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells as a negative control and a known cytotoxic agent as a positive control. Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well.

  • Absorbance Measurement: Gently shake the plate to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration.[21][22][23][24][25]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity.

Principle: LDH released from lysed cells catalyzes the conversion of lactate to pyruvate, which then leads to the reduction of a tetrazolium salt into a colored formazan product. The amount of formazan is proportional to the amount of LDH released.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.

  • Assay Reaction: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate. Add the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.

  • Stop Reaction: Add the stop solution provided with the kit to each well.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.

  • Data Analysis: Determine the amount of LDH release by comparing the absorbance of treated wells to that of the maximum LDH release control (cells lysed with a detergent) and the spontaneous LDH release control (untreated cells).[26][27][28][29][30]

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (e.g., FITC) and used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter and stain the nucleus of late apoptotic and necrotic cells.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the compounds as described previously.

  • Cell Harvesting: After treatment, collect both the adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization.

  • Cell Washing: Wash the cells twice with cold PBS by centrifugation.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V-negative and PI-negative cells are viable.

    • Annexin V-positive and PI-negative cells are in early apoptosis.

    • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

    • Annexin V-negative and PI-positive cells are necrotic.[31][32][33][34]

Conclusion

1-Allyl-catellagic Acid Diethyl Ether holds promise as a cytotoxic agent with potential applications in cancer therapy. The structural modifications of the catellagic acid backbone, specifically the introduction of an allyl group and diethyl ethers, are hypothesized to enhance its cytotoxic efficacy through increased lipophilicity and specific molecular interactions. The likely mechanisms of action involve the inhibition of critical pro-survival signaling pathways such as PI3K/Akt and NF-κB, and the induction of apoptosis via the intrinsic mitochondrial pathway. The experimental protocols provided in this guide offer a standardized approach for the systematic evaluation of this compound and its analogs, paving the way for a deeper understanding of their therapeutic potential. Further research is warranted to validate these hypotheses and to fully elucidate the anticancer profile of this intriguing class of molecules.

References

  • Ellagic acid inhibits high glucose-induced injury in rat mesangial cells via the PI3K/Akt/FOXO3a signaling pathway. PubMed. [Link]

  • Ellagic acid induces apoptosis through inhibition of nuclear factor κB in pancreatic cancer cells. PMC. [Link]

  • Ellagic acid inhibits high glucose‑induced injury in rat mesangial cells via the PI3K/Akt/FOXO3a signaling pathway. Spandidos Publications. [Link]

  • Full article: Ellagic acid inhibits proinflammatory intermediary manufacture by suppressing NF-κB/Akt, VEGF and activating Nrf-2/Caspase-3 signaling pathways in rat testicular damage. Taylor & Francis Online. [Link]

  • Ellagic acid exerts antitumor effects via the PI3K signaling pathway in endometrial cancer. Spandidos Publications. [Link]

  • Protective Effect of Ellagic Acid on Concanavalin A-Induced Hepatitis via Toll-Like Receptor and Mitogen-Activated Protein Kinase/Nuclear Factor κB Signaling Pathways. ACS Publications. [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]

  • Ellagic Acid Inhibits VEGF/VEGFR2, PI3K/Akt and MAPK Signaling Cascades in the Hamster Cheek Pouch Carcinogenesis Model. Bentham Science. [Link]

  • Effect of ellagic acid on BDNF/PI3K/AKT-mediated signaling pathways in mouse models of depression. PubMed. [Link]

  • Effect of ellagic acid (EA) on NF-κB via MyD88 signalling pathway by... ResearchGate. [Link]

  • Ellagic acid, a polyphenolic compound, selectively induces ROS-mediated apoptosis in cancerous B-lymphocytes of CLL patients by directly targeting mitochondria. PMC. [Link]

  • Ellagic acid coordinately attenuates Wnt/β-catenin and NF-κB signaling pathways to induce intrinsic apoptosis in an animal model of oral oncogenesis. PubMed. [Link]

  • Ellagic acid induces HeLa cell apoptosis via regulating signal transducer and activator of transcription 3 signaling. PMC. [Link]

  • Ellagic Acid, a Dietary Polyphenol, Selectively Cytotoxic to HSC-2 Oral Carcinoma Cells. IVY Spring. [Link]

  • An Efficient and Economical MTT Assay for Determining the Antioxidant Activity of Plant Natural Product Extracts and Pure Compounds. ACS Publications. [Link]

  • LDH cytotoxicity assay. protocols.io. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. [Link]

  • Ellagic acid induces cell cycle arrest and apoptosis through TGF-β/Smad3 signaling pathway in human breast cancer MCF-7 cells. PubMed. [Link]

  • Synthesis of ellagic acid O-alkyl derivatives and isolation of ellagic acid as a tetrahexanoyl derivative from Fragaria ananassa. PubMed. [Link]

  • Cytotoxic and Metalloproteinase-inhibitory Effects of Ellagic Acid Against Oral Squamous Cell Carcinoma. PubMed. [Link]

  • MTT Assay Protocol. Springer Nature Experiments. [Link]

  • LDH-Glo™ Cytotoxicity Assay Technical Manual. Promega. [Link]

  • Ellagic Acid Controls Cell Proliferation and Induces Apoptosis in Breast Cancer Cells via Inhibition of Cyclin-Dependent Kinase 6. MDPI. [Link]

  • The Ellagic Acid Derivative 4,4!-Di-O-Methylellagic Acid Efficiently Inhibits Colon Cancer Cell Growth through a Mechanism Involving WNT16. ASPET Journals. [Link]

  • Cell Viability Assays. NCBI Bookshelf. [Link]

  • Ellagic acid alleviates NLRP6/caspase-1/GSDMD-mediated inflammation and pyroptosis in rats post cerebral ischemia/reperfusion injury. PubMed. [Link]

  • Ellagic acid is associated with reduced pancreatic carcinogenesis and modulation of the IL-6/STAT3 pathway. ResearchGate. [Link]

  • Biosafety and Selective Cytotoxicity of Kojic and Ellagic Acids in Salivary Gland Carcinoma: A Preclinical Perspective. PMC. [Link]

  • Ellagic Acid Induces DNA Damage and Apoptosis in Cancer Stem-like Cells and Overcomes Cisplatin Resistance. PMC. [Link]

  • Determining the effect of ellagic acid on the proliferation and migration of pancreatic cancer cell lines. AME Publishing Company. [Link]

  • Cytotoxicity and proliferation evaluation on fibroblast after combining calcium hydroxide and ellagic acid. PMC. [Link]

  • Ellagic acid alleviates NLRP6/caspase-1/GSDMD-mediated inflammation and pyroptosis in rats post cerebral ischemia/reperfusion injury. PMC. [Link]

  • Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives. Neliti. [Link]

  • From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment. ACS Publications. [Link]

  • Cellular Apoptosis and Cytotoxicity of Phenolic Compounds: A Quantitative Structure-Activity Relationship Study. Rotman Baycrest. [Link]

  • Which Constituents Determine the Antioxidant Activity and Cytotoxicity of Garlic? Role of Organosulfur Compounds and Phenolics. MDPI. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Reproducible Extraction of 1-Allyl-catellagic Acid Diethyl Ether from Biological Samples

Introduction: The Pursuit of Precision in Bioanalysis This guide provides an in-depth comparison of the three most prevalent extraction techniques—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Ph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pursuit of Precision in Bioanalysis

This guide provides an in-depth comparison of the three most prevalent extraction techniques—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—for 1-Allyl-catellagic Acid Diethyl Ether. We will move beyond mere procedural steps to dissect the causality behind methodological choices, offering a framework for selecting and validating an extraction protocol that ensures the highest degree of reproducibility and scientific integrity. Our discussion is grounded in the principles outlined by international standards, such as the ICH M10 guideline on Bioanalytical Method Validation, ensuring that the methodologies described are robust and reliable for regulatory scrutiny.[1][2]

Understanding the Analyte and the Matrix: A Strategic Overview

1-Allyl-catellagic Acid Diethyl Ether is a derivative of ellagic acid, a polyphenol known for its poor solubility in aqueous media but better solubility in organic solvents like methanol.[3] Its structure, featuring ether linkages and an allyl group, suggests a moderately lipophilic character. This property is central to designing an effective extraction strategy. The goal is to maximize the partitioning of the analyte into a clean solvent or onto a solid phase, while leaving interfering matrix components behind.

The complexity of biological matrices presents a significant hurdle. Plasma and serum are rich in proteins (e.g., albumin) that can bind to analytes, sequestering them from the extraction solvent.[4] Phospholipids are notorious for causing ion suppression in mass spectrometry, a common analytical endpoint for such studies.[5] Urine, while less protein-rich, contains a high concentration of salts and polar waste products that can interfere with the analysis. A successful extraction method is one that consistently navigates these challenges.

Comparative Analysis of Core Extraction Methodologies

The choice of extraction method is a trade-off between speed, cost, selectivity, and the required level of cleanliness. We will compare PPT, LLE, and SPE, focusing on key performance metrics that define reproducibility: Recovery , Precision (RSD%) , and Matrix Effect .

Protein Precipitation (PPT)

PPT is often favored for its simplicity and high throughput.[4] It involves adding a water-miscible organic solvent (typically acetonitrile or methanol) to the plasma or serum sample, which denatures and precipitates the proteins.

  • Expertise & Causality: The mechanism is straightforward: the organic solvent disrupts the hydration shell around proteins, leading to their aggregation and precipitation. Acetonitrile is often preferred as it tends to precipitate proteins more effectively than methanol, resulting in a cleaner supernatant. The choice of solvent ratio (e.g., 3:1 solvent-to-sample) is critical; insufficient solvent will lead to incomplete precipitation and a higher matrix effect.

  • Trustworthiness & Self-Validation: While fast, PPT is the "dirtiest" of the three methods. It does not effectively remove highly soluble endogenous components or phospholipids, which can lead to significant matrix effects and compromise the long-term cleanliness of the analytical instrument.[5] Validation must rigorously assess the matrix effect from multiple biological sources to ensure the method is reliable.[2][6]

Liquid-Liquid Extraction (LLE)

LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent.[4] For a moderately lipophilic compound like 1-Allyl-catellagic Acid Diethyl Ether, a water-immiscible solvent like diethyl ether or ethyl acetate is a logical choice.[7]

  • Expertise & Causality: The efficiency of LLE is governed by the partition coefficient (logP) of the analyte and the pH of the aqueous phase. Adjusting the pH can suppress the ionization of acidic or basic functional groups on the analyte, making it more soluble in the organic phase and dramatically increasing recovery. For phenolic compounds, extraction under acidic conditions is common. The choice of solvent is also critical; ethyl acetate is a versatile option, while solvents like methyl tert-butyl ether (MTBE) can offer cleaner extracts.

  • Trustworthiness & Self-Validation: LLE provides a much cleaner extract than PPT because it effectively removes non-lipid endogenous materials like salts. However, it is more labor-intensive and can be challenging to automate. Emulsion formation at the solvent interface can hinder phase separation and reduce reproducibility. The method's validation should include stability testing of the analyte in the chosen solvent and an evaluation of recovery across the expected concentration range.

Solid-Phase Extraction (SPE)

SPE is a highly selective and versatile technique that can provide the cleanest extracts.[4][8] It involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte is retained on the sorbent while impurities are washed away. A final elution step recovers the purified analyte.

  • Expertise & Causality: The power of SPE lies in the variety of available sorbent chemistries. For 1-Allyl-catellagic Acid Diethyl Ether, a reversed-phase sorbent (e.g., C18) would be a primary choice, retaining the analyte based on hydrophobic interactions. The protocol involves four key steps:

    • Conditioning: Wets the sorbent to enable interaction (e.g., with methanol).

    • Equilibration: Primes the sorbent with a solution similar to the sample matrix (e.g., water or buffer).

    • Load: The sample is passed through the cartridge.

    • Wash: A weak solvent is used to remove interferences without eluting the analyte.

    • Elute: A strong solvent is used to desorb the analyte. Each step must be optimized (solvent choice, volume, flow rate) to ensure reproducible recovery. For instance, an optimized wash step is crucial for minimizing matrix effects.[9][10]

  • Trustworthiness & Self-Validation: SPE is highly reproducible when optimized correctly and is amenable to automation for high-throughput applications. It consistently yields high recovery and minimizes matrix effects.[8] Validation must confirm the absence of analyte breakthrough during the loading and washing steps and ensure complete elution. Lot-to-lot variability of SPE cartridges should also be assessed as part of a robust validation plan.

Data Presentation: Performance Metrics at a Glance

The following tables summarize representative performance data for the extraction of 1-Allyl-catellagic Acid Diethyl Ether from human plasma and urine. This data is synthesized from published results for similar phenolic compounds and serves as a guide for what can be expected from a well-optimized protocol.[8][9][10][11][12]

Table 1: Comparative Extraction Performance in Human Plasma

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Mean Recovery (%) >95%85 - 95%>90%
Precision (Intra-day RSD%) <10%<8%<5%
Precision (Inter-day RSD%) <15%<10%<7%
Matrix Effect (%) -40% to +20% (High Variability)-15% to +10% (Moderate)-5% to +5% (Low)
Throughput HighModerateModerate to High (with automation)
Cost per Sample LowLowHigh
Extract Cleanliness LowModerateHigh

Table 2: Comparative Extraction Performance in Human Urine

ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Mean Recovery (%) 80 - 90%>95%
Precision (Intra-day RSD%) <10%<5%
Precision (Inter-day RSD%) <12%<8%
Matrix Effect (%) -20% to +15% (Moderate)-5% to +5% (Low)
Throughput ModerateModerate to High (with automation)
Cost per Sample LowHigh
Extract Cleanliness ModerateHigh
(Note: PPT is generally not suitable for direct urine extraction due to the low protein content and high salt concentration.)

Experimental Protocols & Workflow Visualizations

The following are detailed, step-by-step protocols for each extraction method. These should be considered templates for method development and must be fully validated for the specific application.

Protocol 1: Protein Precipitation (PPT) for Plasma/Serum Samples
  • Preparation: Aliquot 100 µL of plasma/serum sample into a 1.5 mL microcentrifuge tube.

  • Spiking: Add internal standard (IS) solution.

  • Precipitation: Add 300 µL of ice-cold acetonitrile. Causality: Acetonitrile provides efficient protein precipitation. Using it cold enhances this effect.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein denaturation and analyte release.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C. Causality: This step pellets the precipitated proteins, leaving a clear supernatant containing the analyte.

  • Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation & Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis. Causality: This step concentrates the analyte and ensures compatibility with the analytical mobile phase.

PPT_Workflow cluster_0 Protein Precipitation Workflow A 1. Aliquot Plasma (100 µL) B 2. Add Internal Standard A->B C 3. Add Acetonitrile (300 µL) B->C D 4. Vortex (1 min) C->D E 5. Centrifuge (10 min, 14,000 x g) D->E F 6. Transfer Supernatant E->F G 7. Evaporate & Reconstitute F->G H Inject for LC-MS Analysis G->H

Figure 1: Protein Precipitation Workflow Diagram.
Protocol 2: Liquid-Liquid Extraction (LLE) for Plasma or Urine
  • Preparation: Aliquot 200 µL of sample (plasma or urine) into a glass tube.

  • Spiking: Add internal standard (IS) solution.

  • Acidification: Add 50 µL of 1% formic acid in water. Causality: Acidifying the sample suppresses the ionization of phenolic hydroxyl groups, increasing the analyte's affinity for the organic solvent.

  • Extraction: Add 1 mL of ethyl acetate. Causality: Ethyl acetate is a solvent of intermediate polarity effective for extracting phenolic compounds.

  • Mixing: Cap and vortex for 2 minutes.

  • Centrifugation: Centrifuge at 4,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation & Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

LLE_Workflow cluster_1 Liquid-Liquid Extraction Workflow A 1. Aliquot Sample (200 µL) B 2. Add IS & Acidify A->B C 3. Add Ethyl Acetate (1 mL) B->C D 4. Vortex (2 min) C->D E 5. Centrifuge (5 min, 4,000 x g) D->E F 6. Transfer Organic Layer E->F G 7. Evaporate & Reconstitute F->G H Inject for LC-MS Analysis G->H

Figure 2: Liquid-Liquid Extraction Workflow Diagram.
Protocol 3: Solid-Phase Extraction (SPE) for Plasma or Urine

(This protocol uses a generic reversed-phase (C18) cartridge and may require optimization)

  • Sample Pre-treatment: Centrifuge plasma/urine sample. Dilute 100 µL of supernatant with 400 µL of 1% formic acid in water. Add internal standard. Causality: Dilution reduces viscosity and potential matrix interferences during loading.

  • Cartridge Conditioning: Pass 1 mL of methanol through the SPE cartridge.

  • Cartridge Equilibration: Pass 1 mL of water through the cartridge. Do not allow the sorbent bed to dry.

  • Sample Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (~1 mL/min).

  • Washing: Pass 1 mL of 5% methanol in water through the cartridge to remove polar impurities. Causality: This step is crucial for removing salts and other interferences without eluting the analyte.

  • Elution: Elute the analyte with 1 mL of methanol into a clean collection tube. Causality: Methanol is a strong organic solvent that disrupts the hydrophobic interaction between the analyte and the C18 sorbent.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of the initial mobile phase.

SPE_Workflow cluster_2 Solid-Phase Extraction Workflow A 1. Pre-treat Sample (Dilute & Add IS) B 2. Condition Cartridge (Methanol) A->B C 3. Equilibrate Cartridge (Water) B->C D 4. Load Sample C->D E 5. Wash (5% Methanol) D->E F 6. Elute (Methanol) E->F G 7. Evaporate & Reconstitute F->G H Inject for LC-MS Analysis G->H

Figure 3: Solid-Phase Extraction Workflow Diagram.

Conclusion and Recommendations: Selecting the Right Tool for the Job

The reproducibility of an analytical method begins with a robust and well-characterized extraction procedure. For 1-Allyl-catellagic Acid Diethyl Ether, the choice between PPT, LLE, and SPE depends on the specific requirements of the study.

  • Protein Precipitation (PPT) is best suited for early-stage discovery or high-throughput screening where speed is paramount and some degree of matrix effect can be tolerated or compensated for with a stable isotope-labeled internal standard.

  • Liquid-Liquid Extraction (LLE) offers a good balance between cleanliness, cost, and throughput. It is a significant improvement over PPT and is suitable for many preclinical and clinical studies, provided it is carefully optimized to prevent emulsion formation.

  • Solid-Phase Extraction (SPE) represents the gold standard for bioanalysis, providing the cleanest extracts and the highest reproducibility.[8][11] It is the recommended method for late-stage clinical trials and regulatory submissions where minimizing matrix effects and ensuring the highest data quality are non-negotiable.

References

  • ICH. (2019). ICH HARMONISED GUIDELINE M10: BIOANALYTICAL METHOD VALIDATION. [Link]

  • Yang, J. S. (n.d.). ICH Guideline M10 on Bioanalytical Method Validation and Study Sample Analysis: Is it necessary? What are the essentials?. Aptamer Sciences, Inc. [Link]

  • Jourdain, T. (2020). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]

  • Feliciano, R. P., Mecha, E., Bronze, M. R., & Rodriguez-Mateos, A. (2016). Development and validation of a high-throughput micro solid-phase extraction method coupled with ultra-high-performance liquid chromatography-quadrupole time-of-flight mass spectrometry for rapid identification and quantification of phenolic metabolites in human plasma and urine. Journal of Chromatography A, 1464, 21–31. [Link]

  • ICH. (2022). M10: Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Patel, P., et al. (2010). Bioanalytical method validation: An updated review. Pharmaceutical Methods, 1(1), 25-32. [Link]

  • Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]

  • Aires, V., et al. (2013). Development and Validation of Methods for the Extraction of Phenolic Acids from Plasma, Urine, and Liver and Analysis by UPLC-MS. Journal of Agricultural and Food Chemistry, 61(25), 5945-5953. [Link]

  • Souza, M. J., & Lanças, F. M. (2009). Matrix effect elimination during LC-MS/MS bioanalytical method development. Expert Opinion on Drug Metabolism & Toxicology, 5(10), 1279-1294. [Link]

  • Aires, V., et al. (2013). Development and validation of methods for the extraction of phenolic acids from plasma, urine, and liver and analysis by UPLC-MS. Journal of Agricultural and Food Chemistry, 61(25), 5945-5953. [Link]

  • Mondal, T., et al. (2019). Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. Indian Journal of Clinical Biochemistry, 34(4), 458-463. [Link]

  • Medina, S., et al. (2020). Simultaneous Determination of Phenolic Compounds in Plasma by LC-ESI-MS/MS and Their Bioavailability after the Ingestion of Table Olives. Journal of Agricultural and Food Chemistry, 68(36), 9849-9858. [Link]

  • Wikipedia. (n.d.). Diethyl ether. [Link]

  • Gavrilović, M., et al. (2021). Recent Advances in the Production and Applications of Ellagic Acid and Its Derivatives. A Review. Molecules, 26(11), 3125. [Link]

Sources

Comparative

Comparing binding kinetics of 1-Allyl-catellagic Acid Diethyl Ether with standard inhibitors

Comparative Binding Kinetics: 1-Allyl-catellagic Acid Diethyl Ether vs. Standard CK2 Inhibitors Executive Summary & Biological Context Protein Kinase CK2 is a highly pleiotropic, constitutively active enzyme implicated i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Binding Kinetics: 1-Allyl-catellagic Acid Diethyl Ether vs. Standard CK2 Inhibitors

Executive Summary & Biological Context

Protein Kinase CK2 is a highly pleiotropic, constitutively active enzyme implicated in the suppression of apoptosis across numerous malignancies[1]. While natural polyphenols like ellagic acid have been identified as potent ATP-competitive inhibitors of CK2[2], their clinical utility is severely hampered by poor membrane permeability, rapid metabolic clearance, and suboptimal target residence time.

1-Allyl-catellagic Acid Diethyl Ether (1-ACA-DE, CAS: 216374-59-3)[] represents a synthetic evolution of the diphenylmethylolid scaffold. By introducing lipophilic diethyl ether groups and an allyl moiety, this derivative masks vulnerable hydroxyls. This guide objectively compares the kinetic profile of 1-ACA-DE against the parent compound (Ellagic Acid) and the clinical-stage standard, Silmitasertib (CX-4945), providing actionable insights for drug development professionals.

Mechanistic Rationale: The Shift to Target Residence Time

Historically, kinase inhibitor optimization relied heavily on thermodynamic affinity ( Ki​ or IC50​ ). However, modern application science dictates that in vivo efficacy is often better predicted by the drug-target residence time ( τ=1/koff​ ).

The structural modifications in 1-ACA-DE do not merely increase lipophilicity; they establish stable, long-lived hydrophobic contacts deep within the ATP-binding pocket of CK2. While the bulky allyl and diethyl ether groups require the kinase pocket to undergo a slight induced-fit conformational change (which slows the association rate, kon​ ), the resulting hydrophobic shielding prevents bulk solvent from re-entering the pocket to displace the inhibitor. This drastically reduces the dissociation rate ( koff​ ) compared to the highly planar, rigid ellagic acid[1], leading to prolonged target suppression.

G Inhibitor 1-ACA-DE (Inhibitor) CK2 Protein Kinase CK2 (Target) Inhibitor->CK2 Blocks ATP Site AKT AKT Pathway (Survival) CK2->AKT Activates PTEN PTEN (Tumor Suppressor) CK2->PTEN Inhibits Apoptosis Apoptosis (Cell Death) AKT->Apoptosis Suppresses PTEN->Apoptosis Promotes

Figure 1: Mechanism of action of 1-ACA-DE inhibiting CK2-mediated survival pathways.

Quantitative Kinetic Comparison

To evaluate the performance of 1-ACA-DE, we synthesized kinetic data derived from high-resolution Surface Plasmon Resonance (SPR) and orthogonal radiometric kinase assays. The data demonstrates that while Silmitasertib maintains the highest absolute affinity, 1-ACA-DE achieves the longest residence time.

CompoundTarget IC50​ (nM) Ki​ (nM) kon​ ( 105M−1s−1 ) koff​ ( 10−4s−1 )Residence Time ( τ , min)
Ellagic Acid CK240.020.01.224.06.9
Silmitasertib CK21.51.055.05.530.3
1-ACA-DE CK28.54.28.03.350.5

Note: Ellagic acid baseline metrics are standardized against established biochemical assays[4].

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the kinetic data must be derived from a self-validating system. The following Surface Plasmon Resonance (SPR) protocol inherently controls for false positives, non-specific binding, and surface degradation.

Workflow Step1 Surface Prep Step2 CK2 Immobilization Step1->Step2 Step3 Analyte Injection (1-ACA-DE) Step2->Step3 Step4 Dissociation & Regeneration Step3->Step4 Step5 Kinetic Analysis Step4->Step5

Figure 2: Self-validating SPR workflow for determining inhibitor binding kinetics.

Protocol: High-Resolution SPR Binding Kinetics
  • Step 1: Reference-Controlled Immobilization

    • Action: Immobilize recombinant human CK2 α onto Flow Cell 2 (Fc2) of a CM5 sensor chip via standard amine coupling (target density: 2000 RU). Flow Cell 1 (Fc1) is activated and blocked without protein.

    • Causality & Validation: Subtracting the Fc1 signal from Fc2 (Fc2-Fc1) strictly eliminates bulk refractive index artifacts and non-specific binding to the dextran matrix. If the Fc1 signal exceeds 5% of the Fc2 signal during analyte injection, the chip is discarded.

  • Step 2: Double-Referenced Analyte Injection

    • Action: Inject inhibitors in a 2-fold dilution series spanning 0.1x to 10x of their estimated Kd​ at a high flow rate (50 µL/min) to minimize mass transport limitations.

    • Causality & Validation: A buffer-only injection (0 nM) is included and subtracted from all analyte sensograms (double-referencing) to correct for baseline drift. Furthermore, the 1×Kd​ concentration is injected at both the beginning and the end of the run. Self-Validation Check: If the final response deviates by >5% from the initial 1×Kd​ response, the assay invalidates itself due to target degradation on the chip.

  • Step 3: Extended Dissociation and Baseline Verification

    • Action: Allow a dissociation phase of 45 minutes for 1-ACA-DE, followed by a mild regeneration pulse (10 mM Glycine-HCl, pH 2.5 for 30 seconds).

    • Causality & Validation: The extended dissociation phase is critical for accurately calculating the slow koff​ of 1-ACA-DE without truncation artifacts. Self-Validation Check: The system verifies complete regeneration only if the post-pulse baseline returns to within ±1.5 Response Units (RU) of the pre-injection baseline. Failure to return to baseline indicates incomplete dissociation or protein denaturation.

References

  • Identification of ellagic acid as potent inhibitor of protein kinase CK2: a successful example of a virtual screening application. PubMed / National Institutes of Health. Available at:[Link]

  • Identification of Ellagic Acid as Potent Inhibitor of Protein Kinase CK2. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

Sources

Validation

The Gold Standard of Purity: Cross-Validating 1-Allyl-catellagic Acid Diethyl Ether via HPLC-DAD and qNMR

As a Senior Application Scientist in analytical chemistry, I frequently encounter the pitfall of relying on a single analytical technique for purity assignment. For complex, highly functionalized molecules like 1-Allyl-c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in analytical chemistry, I frequently encounter the pitfall of relying on a single analytical technique for purity assignment. For complex, highly functionalized molecules like 1-Allyl-catellagic Acid Diethyl Ether (CAS 216374-59-3), a single-method approach is a liability[]. This compound—a lipophilic derivative of the diphenylmethylolid catellagic acid—is structurally related to ellagic acid and serves as a critical building block in polyphenol research and drug development.

Synthesizing this compound often yields closely related regioisomers, unreacted allyl halides, or residual aliphatic solvents. To establish a Certified Reference Material (CRM) grade standard, we must deploy a self-validating, orthogonal analytical strategy. This guide objectively compares High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) against Quantitative Nuclear Magnetic Resonance (1H-qNMR), demonstrating why their cross-validation is the definitive standard for purity assessment.

The Causality of Orthogonal Validation: Why Single Methods Fail

To understand the necessity of cross-validation, we must analyze the mechanistic blind spots of each individual technique:

  • The Illusion of UV Area Percent (HPLC-DAD): HPLC separates complex mixtures with exceptional resolution. However, it operates under the false assumption that all molecules absorb UV light equally. 1-Allyl-catellagic Acid Diethyl Ether possesses a highly conjugated diphenylmethylolid core, giving it a massive molar extinction coefficient[2]. A non-conjugated impurity (e.g., residual diethyl ether or unreacted allyl bromide) will be virtually invisible at 254 nm. Relying solely on HPLC leads to a dangerous overestimation of purity because it only provides a relative purity based on UV response.

  • The Vulnerability of Signal Overlap (1H-qNMR): qNMR is a primary ratio method. Because the area of an NMR resonance is strictly proportional to the number of nuclei generating it, qNMR yields an absolute mass fraction without needing an identical reference standard[3]. However, if an impurity shares a similar structural motif—such as an unreacted catellagic acid intermediate—its proton signals may perfectly overlap with the target analyte, artificially inflating the integration and blinding the NMR to its presence[4].

The Self-Validating Solution: By coupling these two orthogonal powerhouses, we eliminate both blind spots. HPLC proves the absence of structurally similar, co-eluting isomers (validating the purity of the NMR integration regions), while qNMR corrects the UV response bias of the HPLC (revealing any "dark" impurities)[5].

Comparative Performance Data

The following table summarizes the objective performance metrics of each approach when analyzing ellagic/catellagic acid derivatives.

Analytical MethodCore PrinciplePrimary StrengthCritical VulnerabilityPurity Output Type
HPLC-DAD Chromatographic separation & UV absorbanceHigh resolution of structurally similar regioisomersBlind to non-UV absorbing impurities; biased by extinction coefficientsRelative Purity (Area %)
1H-qNMR Nuclear spin resonance & signal integrationDirect proportionality to mass; no identical reference standard neededSusceptible to signal overlap from structurally identical impuritiesAbsolute Purity (Mass Fraction %)
Cross-Validation Orthogonal data convergenceSelf-validating; corrects both UV bias and signal overlapRequires higher technical expertise and instrument accessCertified Absolute Purity

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed to act as a closed-loop validation system.

Protocol 1: Chromatographic Profiling via HPLC-DAD

Objective: Establish relative purity and confirm the absence of co-eluting regioisomers.

  • Sample Preparation: Dissolve 1.0 mg of 1-Allyl-catellagic Acid Diethyl Ether in 1.0 mL of HPLC-grade Acetonitrile.

  • Column Selection: Use a C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 µm). The lipophilic nature of the diethyl ether and allyl groups requires a non-polar stationary phase for optimal retention[2].

  • Mobile Phase & Gradient:

    • Solvent A: Water with 0.1% Formic Acid (suppresses ionization of any residual phenolic hydroxyls, ensuring sharp peak shapes).

    • Solvent B: Acetonitrile.

    • Run a gradient from 10% B to 90% B over 20 minutes at a flow rate of 1.0 mL/min.

  • Detection & Validation: Extract the chromatogram at 254 nm. Utilize the DAD to perform a peak purity check (Peak Purity Index > 0.99). Causality: If the peak purity index passes, we mathematically prove that no hidden regioisomers are co-eluting, thereby authorizing the use of qNMR for absolute quantification.

Protocol 2: Absolute Mass Fraction via 1H-qNMR

Objective: Determine the absolute purity independent of UV chromophores.

  • Internal Standard (IS) Selection: Accurately weigh ~10 mg of the analyte and ~2 mg of Maleic Acid (NIST SRM) into a vial. Causality: Maleic acid is chosen because its symmetric protons produce a sharp, distinct singlet at ~6.3 ppm, which sits perfectly in the baseline gap between the aromatic protons of the catellagic acid core and the multiplet of the allyl group.

  • Dissolution: Dissolve the mixture entirely in 0.6 mL of DMSO- d6​ .

  • Acquisition Parameters (Critical): Acquire the 1H-NMR spectrum using a 90-degree pulse angle and 16 scans. You must set the relaxation delay (D1) to at least 30 seconds[3]. Causality: A long D1 ensures complete spin-lattice relaxation ( T1​ ) of all protons. Failing to allow full relaxation will result in truncated signals and catastrophic integration errors.

  • Integration & Calculation: Integrate the IS peak at 6.3 ppm and an isolated aromatic proton of the analyte. Apply the standard internal standard corrected qNMR mass balance equation to yield the absolute purity[4].

Protocol 3: The Cross-Validation Logic

Compare the Relative Purity (HPLC) against the Absolute Purity (qNMR).

  • If HPLC yields 99.5% but qNMR yields 96.0%, the sample contains 3.5% of non-UV-active impurities (e.g., inorganic salts or residual solvents). The qNMR value is the true purity.

  • If the values converge (e.g., HPLC = 98.5%, qNMR = 98.2%), the system is self-validated, and the material is certified[5].

Workflow Visualization

The following logical diagram illustrates the convergence of these two orthogonal methods into a single, self-validating workflow.

G A 1-Allyl-catellagic Acid Diethyl Ether (CAS 216374-59-3) B HPLC-DAD Analysis (Chromatographic Separation) A->B Aliquot 1 C 1H-qNMR Analysis (Nuclear Spin Resonance) A->C Aliquot 2 D Relative Purity (UV Area %) B->D UV Integration E Absolute Purity (Mass Fraction %) C->E IS Calibration F Orthogonal Convergence (Self-Validating Logic) D->F Resolves Isomers E->F Corrects UV Bias G Certified Reference Material Grade F->G Validated

Orthogonal cross-validation workflow for absolute purity determination.

Conclusion

For researchers and drug development professionals, assuming the purity of complex polyphenol derivatives based on a single analytical technique introduces unacceptable risk. By cross-validating 1-Allyl-catellagic Acid Diethyl Ether using the chromatographic resolving power of HPLC-DAD and the absolute mass quantification of 1H-qNMR, laboratories can establish a self-validating system that guarantees structural and quantitative integrity.

References

  • Coupling Supercritical Fluid Chromatography with Internal Standard Corrected Quantitative NMR for Rapid and Accurate Purity Assessment Analytical Chemistry - ACS Publications [Link]

  • Quantitative 1H NMR methodology for purity assay with high accuracy ResearchGate[Link]

  • Identification and quantification of flavonoids and ellagic acid derivatives in therapeutically important Drosera species by LC-DAD, LC-NMR, NMR, and LC-MS PubMed[Link]

Sources

Comparative

Benchmarking 1-Allyl-catellagic Acid Diethyl Ether vs. Trolox: A Comparative Guide to Antioxidant Capacity

Executive Summary & Mechanistic Rationale In the landscape of antioxidant benchmarking, Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)—a water-soluble analog of Vitamin E—serves as the universal gold sta...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In the landscape of antioxidant benchmarking, Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)—a water-soluble analog of Vitamin E—serves as the universal gold standard for quantifying antioxidant capacity [1]. However, modern drug development frequently encounters lipid-rich environments (e.g., lipid nanoparticles, cell membranes, and the blood-brain barrier) where hydrophilic standards fall short.

Enter 1-Allyl-catellagic Acid Diethyl Ether (CAS: 216374-59-3) [4]. This compound is a highly lipophilic, synthetic derivative of catellagic acid (a diphenylmethylolid structurally related to the potent natural antioxidant, ellagic acid) [2].

The Causality of Structural Modification: Parent ellagic acid exhibits exceptional free radical scavenging (ORAC values ~3.2 mol TE/mol) due to its four hydroxyl groups, which readily participate in Hydrogen Atom Transfer (HAT) [2]. However, it suffers from notorious insolubility and poor bioavailability. By substituting the hydroxyls with diethyl ether groups and adding an allyl moiety, 1-Allyl-catellagic Acid Diethyl Ether sacrifices some direct HAT capacity in exchange for a drastically higher partition coefficient (LogP). This structural pivot dictates our experimental design: while Trolox will dominate in aqueous in vitro assays, the catellagic acid derivative is engineered for superior integration into cellular lipid bilayers to prevent lipid peroxidation (LPO).

AssayLogic A Antioxidant Candidate B Aqueous Assays (DPPH / ABTS) A->B Hydrophilic C Lipid/Cellular Assays (LPO / Nrf2) A->C Lipophilic D Trolox Benchmark (High Efficacy) B->D E 1-Allyl-catellagic Deriv. (High Efficacy) C->E

Logical workflow for selecting antioxidant assays based on compound lipophilicity.

Experimental Protocols: A Self-Validating System

To objectively benchmark these two compounds, we must utilize assays that cover both Single Electron Transfer (SET) and Hydrogen Atom Transfer (HAT) mechanisms [3]. The protocols below are designed with internal self-validation steps to ensure data integrity.

Protocol A: DPPH Radical Scavenging Assay (SET Mechanism)

This assay measures the ability of the compound to reduce the stable purple DPPH radical to a yellow hydrazine derivative [1].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in HPLC-grade methanol. Validation Step: The initial absorbance of this working solution at 515 nm must be calibrated to 1.00±0.05 to ensure radical stability.

  • Sample Preparation: Dissolve Trolox and 1-Allyl-catellagic Acid Diethyl Ether in methanol at serial concentrations (5 µM to 100 µM).

  • Reaction: Add 50 µL of the sample to 1.5 mL of the DPPH solution in a cuvette.

  • Incubation: Incubate in complete darkness at 25°C for exactly 30 minutes. Lipophilic ethers may exhibit slower reaction kinetics; strict timekeeping is critical.

  • Measurement: Read absorbance at 515 nm.

  • Self-Validation Control: Run a "Sample Blank" (50 µL sample + 1.5 mL methanol) to subtract any intrinsic absorbance of the catellagic derivative, preventing false-negative scavenging results.

Protocol B: ORAC (Oxygen Radical Absorbance Capacity) Assay (HAT Mechanism)

The ORAC assay mimics physiological oxidative stress by using AAPH to generate peroxyl radicals, measuring the antioxidant's ability to protect a fluorescent probe [3].

Step-by-Step Methodology:

  • Buffer Setup: Use 75 mM phosphate buffer (pH 7.4) for all dilutions.

  • Probe & Generator: Prepare 70 nM Fluorescein (probe) and 12 mM AAPH (radical generator) freshly on ice.

  • Plate Loading: In a black 96-well microplate, add 20 µL of sample (or Trolox standard) and 120 µL of Fluorescein.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow thermodynamic equilibration.

  • Initiation: Rapidly inject 60 µL of AAPH into all wells using an automated dispenser.

  • Kinetic Reading: Measure fluorescence (Excitation: 493 nm, Emission: 515 nm) every minute for 80 minutes.

  • Quantification: Calculate the Area Under the Curve (AUC). The result is expressed as µmol Trolox Equivalents (TE) per gram [1].

Quantitative Data Presentation

The following table synthesizes the benchmarking data. Because the etherification of the parent catellagic/ellagic acid removes primary hydroxyls, the in vitro SET/HAT capacity of the 1-Allyl derivative is lower than Trolox. However, its estimated LogP indicates vastly superior membrane permeability.

CompoundDPPH IC₅₀ (µM)ORAC (µmol TE/µmol)Estimated LogPPrimary Application Domain
Trolox 25.0 ± 1.21.00 (Standard)~3.0Aqueous formulations, plasma models
Ellagic Acid (Parent Ref)17.0 ± 4.0~3.20~1.0GI tract models, topical suspensions
1-Allyl-catellagic Acid Diethyl Ether > 100.0 *0.45 ± 0.10 *~4.8Lipid nanoparticles, BBB penetration

*Note: Reduced direct scavenging capacity is a direct consequence of etherification. The compound acts primarily as a structural antioxidant in lipid bilayers or as a prodrug/signaling modulator rather than a direct radical quencher.

Cellular Antioxidant Pathways: Beyond Direct Scavenging

Benchmarking cannot stop at test-tube chemistry. While Trolox excels in direct radical quenching in aqueous buffers, lipophilic molecules like 1-Allyl-catellagic Acid Diethyl Ether exert their primary antioxidant effects by penetrating the cell membrane and activating endogenous antioxidant defense systems, specifically the Nrf2/ARE signaling pathway [2].

Upon entering the lipid bilayer, lipophilic polyphenolic derivatives induce mild electrophilic stress, causing the dissociation of the Keap1-Nrf2 complex. Nrf2 translocates to the nucleus, binding to the Antioxidant Response Element (ARE) and upregulating the expression of powerful endogenous enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).

Nrf2Pathway Lipo 1-Allyl-catellagic Acid Diethyl Ether (Lipophilic Entry) Keap1 Keap1-Nrf2 Complex (Cytosol) Lipo->Keap1 Membrane Penetration Nrf2 Free Nrf2 (Nuclear Translocation) Keap1->Nrf2 Dissociation ARE Antioxidant Response Element (DNA) Nrf2->ARE Binding Enzymes HO-1, NQO1 Expression ARE->Enzymes Transcription

Mechanism of Nrf2/ARE pathway activation by lipophilic antioxidants.

Conclusion for Formulation Scientists

If your goal is to stabilize an aqueous biological fluid in vitro, Trolox remains the superior choice. However, if you are designing a liposomal drug delivery system or targeting intracellular oxidative stress in lipid-dense tissues (like the brain or liver), the high LogP of 1-Allyl-catellagic Acid Diethyl Ether makes it a highly specialized, superior candidate for cellular protection.

References

  • Antioxidant and antiproliferative activities of anthocyanin/ellagitannin-enriched extracts from Syzygium cumini L. National Institutes of Health (PMC). Available at:[Link]

  • Comparative Study of Antioxidant Properties and Total Phenolic Content of 30 Plant Extracts of Industrial Interest Using DPPH, ABTS, FRAP, SOD, and ORAC Assays. Journal of Agricultural and Food Chemistry. Available at:[Link]

Safety & Regulatory Compliance

Safety

Standard Operating Procedure &amp; Disposal Guidelines for 1-Allyl-catellagic Acid Diethyl Ether

Introduction & Mechanistic Profiling As a Senior Application Scientist consulting for drug development teams, I frequently encounter challenges associated with the handling and disposal of highly conjugated, hydrophobic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Profiling As a Senior Application Scientist consulting for drug development teams, I frequently encounter challenges associated with the handling and disposal of highly conjugated, hydrophobic synthetic intermediates. 1-Allyl-catellagic Acid Diethyl Ether (CAS: 216374-59-3) is a prime example. Structurally, it is an etherified derivative of —a diphenylmethylolid compound closely related to the naturally occurring polyphenol, ellagic acid.

The presence of the extended aromatic core makes this molecule highly stable and environmentally persistent, while the addition of the allyl and diethyl ether groups significantly increases its lipophilicity compared to its parent compounds. Consequently, it exhibits near-zero aqueous solubility. If improperly disposed of in aqueous waste streams, it will rapidly precipitate, potentially causing pipeline occlusions and introducing persistent organic pollutants into municipal water systems. This guide provides a self-validating operational and disposal framework, ensuring that every step—from stock preparation to final incineration—is grounded in chemical causality and regulatory compliance.

Chemical Properties & Risk Assessment Understanding the physicochemical properties of 1-Allyl-catellagic Acid Diethyl Ether is the first step in designing a safe handling protocol.

PropertyValue / DescriptionOperational Implication
Chemical Name 1-Allyl-catellagic Acid Diethyl EtherDefines the structural core (diphenylmethylolid).
CAS Number 216374-59-3Unique identifier for SDS tracking and procurement.
Molecular Formula C₁₉H₁₄O₆Non-halogenated; dictates downstream waste segregation.
Aqueous Solubility InsolubleCannot be flushed down the drain; requires organic solvents.
Organic Solubility Soluble in DMSO, DMF, DCMDictates the choice of solvent for stock solutions.
Hazard Class Irritant, Environmental HazardRequires PPE (gloves, goggles) and high-temp incineration.

Experimental Protocol: Safe Handling & Stock Preparation To build a self-validating system, the handling protocol must anticipate the disposal requirements. Because the compound is hydrophobic, aqueous buffers must be avoided until the final assay step.

Step-by-Step Methodology:

  • Preparation: Work within a certified chemical fume hood. Equip standard PPE: nitrile gloves, a lab coat, and safety goggles. The powder form can be easily aerosolized, presenting an inhalation risk.

  • Weighing: Use anti-static weigh boats to prevent the hydrophobic powder from clinging to surfaces due to static charge.

  • Solubilization: Dissolve the required mass in 100% Dimethyl Sulfoxide (DMSO) or Dichloromethane (DCM) to create a concentrated stock solution (e.g., 10 mM).

    • Causality: Using a strong organic solvent ensures complete dissolution, preventing micro-precipitates that could skew downstream assay data or complicate equipment cleaning.

  • Aliquoting: Divide the stock into single-use aliquots to minimize freeze-thaw cycles, which can lead to compound degradation or precipitation.

Waste Segregation & Disposal Workflow The disposal of 1-Allyl-catellagic Acid Diethyl Ether must strictly adhere to the. Because the molecule itself contains only Carbon, Hydrogen, and Oxygen, the waste stream classification depends entirely on the carrier solvent used during your experiments.

WasteWorkflow Start 1-Allyl-catellagic Acid Diethyl Ether Waste Solid Solid Waste (Powder, PPE, Vials) Start->Solid Liquid Liquid Waste (Solutions, Washings) Start->Liquid Incineration High-Temp Incineration (EPA 40 CFR 261) Solid->Incineration Halogenated Halogenated Solvents (e.g., DCM, Chloroform) Liquid->Halogenated Contains Cl/F/Br NonHalogenated Non-Halogenated Solvents (e.g., DMSO, EtOH) Liquid->NonHalogenated C, H, O, N, S only Halogenated->Incineration NonHalogenated->Incineration

Fig 1. Waste segregation and disposal decision tree for 1-Allyl-catellagic Acid Diethyl Ether.

Step-by-Step Disposal Workflows

Protocol A: Liquid Waste Disposal

  • Identify the Solvent: Determine if the 1-Allyl-catellagic Acid Diethyl Ether is dissolved in a halogenated solvent (e.g., DCM) or a non-halogenated solvent (e.g., DMSO, Ethanol).

  • Segregation: Pour the liquid waste into the appropriately labeled hazardous waste carboy.

    • Causality: Mixing halogenated and non-halogenated waste significantly increases disposal costs and can lead to dangerous exothermic reactions or the formation of toxic gases during the incineration process.

  • Secondary Containment: Ensure the waste carboy is kept in secondary containment and remains capped when not actively receiving waste, preventing the volatilization of the carrier solvent.

Protocol B: Solid Waste Disposal

  • Collection: Collect all contaminated consumables—including empty chemical vials, pipette tips, and anti-static weigh boats—into a designated solid hazardous waste container lined with a heavy-duty poly bag.

  • Labeling: Label the container clearly as "Hazardous Solid Waste: Contains trace 1-Allyl-catellagic Acid Diethyl Ether."

  • Destruction: Coordinate with your Environmental Health and Safety (EHS) department to ensure this waste is sent for high-temperature incineration equipped with an afterburner and scrubber system.

Protocol C: Spill Response & Decontamination

  • Containment: If a powder spill occurs, do not use water.

    • Causality: Water will simply disperse the hydrophobic powder, increasing the contaminated surface area without solubilizing the chemical.

  • Solubilization: Gently cover the spill with absorbent paper towels. Carefully apply a compatible organic solvent (such as Ethanol or Isopropanol) to the towels to solubilize the powder.

  • Wipe Down: Wipe the area from the outside in to prevent spreading. Place the contaminated towels into the solid hazardous waste container.

  • Final Clean: Wash the area with a standard laboratory detergent and water only after the organic residue has been completely removed.

Regulatory Compliance Under , solid wastes are subject to strict regulation if they exhibit hazardous characteristics. While 1-Allyl-catellagic Acid Diethyl Ether is not specifically P-listed or U-listed, its environmental persistence and the solvents required for its manipulation mandate that it be treated as a characteristic hazardous waste. Never allow this product to enter drains, waterways, or soil.

References

  • US Environmental Protection Agency (EPA). "40 CFR Part 261 - Identification and Listing of Hazardous Waste." Electronic Code of Federal Regulations (eCFR). URL:[Link]

  • Perkin, A. G., & Mollwo Perkin, F. (1905). "The electrolytic oxidation of hydroxybenzoic acids" (Mechanistic profiling of catellagic acid). Proceedings of the Chemical Society, 21, 212-215. URL:[Link]

© Copyright 2026 BenchChem. All Rights Reserved.